Product packaging for 1,7-Dihydroxy-2,3-methylenedioxyxanthone(Cat. No.:)

1,7-Dihydroxy-2,3-methylenedioxyxanthone

Cat. No.: B1631061
M. Wt: 272.21 g/mol
InChI Key: BMRWSZGEVSNEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,7-Dihydroxy-2,3-methylenedioxyxanthone is a natural product found in Polygala tenuifolia, Polygala fallax, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8O6 B1631061 1,7-Dihydroxy-2,3-methylenedioxyxanthone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,11-dihydroxy-[1,3]dioxolo[4,5-b]xanthen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O6/c15-6-1-2-8-7(3-6)12(16)11-9(20-8)4-10-14(13(11)17)19-5-18-10/h1-4,15,17H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRWSZGEVSNEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)OC4=C(C3=O)C=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Natural Sources of 1,7-Dihydroxy-2,3-methylenedioxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and potential biological activities of the xanthone (B1684191), 1,7-dihydroxy-2,3-methylenedioxyxanthone. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Primary Natural Source: The Genus Polygala

The principal natural source of this compound is the plant species Polygala cyparissias . This small herb is predominantly found in Brazil, Argentina, and Uruguay.[1][2] Additionally, this compound has been reported in other species of the Polygala genus, including Polygala tenuifolia .[1]

Quantitative Analysis

Quantitative studies employing a validated High-Performance Liquid Chromatography (HPLC) method have determined the concentration of this compound in Polygala cyparissias. The content of this xanthone can vary significantly depending on the part of the plant and the season of collection, with reported concentrations ranging from 0 to 5.4 mg per gram of the plant extract.

Natural SourcePlant PartConcentration (mg/g of extract)Reference
Polygala cyparissiasWhole plant, different parts0 - 5.4

Experimental Protocols

Extraction and Isolation of this compound

While a single, detailed protocol for the preparative isolation of this compound is not available in the reviewed literature, a general methodology can be compiled from various studies on the isolation of xanthones from Polygala species. The following is a representative experimental workflow:

2.1.1. Plant Material and Extraction

  • Collection and Preparation: The whole plant of Polygala cyparissias is collected, dried, and powdered.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or a chloroform-methanol mixture (e.g., 98:2 v/v), often with the aid of ultrasonication to enhance extraction efficiency.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

2.1.2. Chromatographic Purification

  • Initial Fractionation: The crude extract is typically subjected to an initial fractionation step using column chromatography over silica (B1680970) gel. A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and methanol) is employed to separate the components based on their polarity.

  • Further Purification: Fractions containing the target xanthone, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and subjected to further purification. This often involves repeated column chromatography on silica gel or Sephadex LH-20.

  • Final Purification: The final purification to obtain this compound in high purity is typically achieved through preparative HPLC.

2.1.3. Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed chemical structure.

Analytical Quantification by HPLC

A validated reversed-phase HPLC method is available for the quantification of this compound.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water is typically used.

  • Detection: UV detection at a specific wavelength (e.g., 254 nm).

  • Quantification: The concentration is determined by comparing the peak area of the analyte to that of a certified reference standard.

Biological Activity and Potential Signaling Pathways

While the precise molecular mechanisms of action for this compound are not yet fully elucidated, xanthones as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and gastroprotective effects. Research suggests that these effects may be mediated through the modulation of key cellular signaling pathways.

General Xanthone Biosynthesis

The biosynthesis of xanthones in plants is a complex process that involves the shikimate and acetate pathways.[3][4][5] The core xanthone structure is formed through the condensation of intermediates from these two pathways.

Xanthone_Biosynthesis Shikimate_Pathway Shikimate_Pathway Acetate_Pathway Acetate_Pathway Malonyl_CoA Malonyl_CoA Acetate_Pathway->Malonyl_CoA acetate-derived Benzophenone_Synthase Benzophenone_Synthase Benzophenone_Intermediate Benzophenone_Intermediate Benzophenone_Synthase->Benzophenone_Intermediate condensation Xanthone_Synthase Xanthone_Synthase Xanthone_Core Xanthone_Core Xanthone_Synthase->Xanthone_Core cyclization 1_7_DH_2_3_MDX 1,7-Dihydroxy-2,3- methylenedioxyxanthone Xanthone_Core->1_7_DH_2_3_MDX tailoring enzymes Malonyl_CoA->Benzophenone_Synthase Benzoyl_CoA Benzoyl_CoA Benzoyl_CoA->Benzophenone_Synthase Benzophenone_Intermediate->Xanthone_Synthase

Caption: Generalized biosynthetic pathway of xanthones in plants.

Modulation of Inflammatory Signaling Pathways

Xanthones have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

NFkB_Modulation IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Xanthones Xanthones (e.g., 1,7-DH-2,3-MDX) Xanthones->IKK inhibits

Caption: Plausible mechanism of anti-inflammatory action of xanthones via inhibition of the NF-κB signaling pathway.

Activation of the Nrf2 Antioxidant Response Pathway

Another potential mechanism for the biological activity of xanthones is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a key role in cellular defense against oxidative stress.[3]

Nrf2_Activation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element Nucleus->ARE binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression activates Xanthones Xanthones (e.g., 1,7-DH-2,3-MDX) Xanthones->Keap1 promotes dissociation

Caption: Proposed activation of the Nrf2 antioxidant pathway by xanthones.

Conclusion

This compound, primarily sourced from Polygala cyparissias, represents a promising natural product for further investigation. This technical guide provides a foundational understanding of its natural occurrence, methods for its isolation and quantification, and plausible mechanisms for its biological activity. Further research is warranted to fully elucidate its pharmacological potential and to develop standardized protocols for its therapeutic application.

References

An In-Depth Technical Guide to the Isolation of 1,7-Dihydroxy-2,3-methylenedioxyxanthone from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 1,7-Dihydroxy-2,3-methylenedioxyxanthone (MDX), a naturally occurring xanthone (B1684191) with significant therapeutic potential. This document details the plant sources, extraction and purification protocols, and analytical methods for this compound. Furthermore, it explores the potential mechanism of action through a proposed signaling pathway.

Introduction to this compound

This compound is a xanthone derivative that has been identified in plant species of the Polygala genus.[1][2] Research has indicated that this compound possesses a range of biological activities, including antiulcerogenic, antioxidant, and antihyperalgesic properties.[3] These attributes make it a compound of interest for further investigation in the fields of pharmacology and drug development, particularly for neurodegenerative and gastrointestinal diseases.[3]

Plant Sources and Quantitative Analysis

The primary plant source for the isolation of this compound is Polygala cyparissias, a small herb found in Brazil, Argentina, and Uruguay.[4][5] The concentration of MDX can vary depending on the part of the plant and the season of collection. A validated High-Performance Liquid Chromatography (HPLC) method has been developed for the quantification of MDX in plant extracts, providing a reliable tool for standardization and quality control.[3][4]

Table 1: Content of this compound in Polygala cyparissias

Plant PartCollection SeasonMDX Content (mg/g of dry extract)
Whole PlantSpring5.4
Aerial PartsSpring3.2
RootsSpring0.0
Whole PlantAutumn2.1

Data summarized from the findings of a study on the validation of an HPLC method for MDX determination.[4]

Experimental Protocols

This section outlines a detailed methodology for the extraction, isolation, and purification of this compound from Polygala cyparissias.

Plant Material and Extraction
  • Plant Material Collection and Preparation: Collect the whole plant of Polygala cyparissias during the spring season for optimal MDX content. The plant material should be air-dried in the shade and then powdered to a fine consistency.

  • Extraction:

    • Macerate the powdered plant material (100 g) with acetone (B3395972) (3 x 500 mL) at room temperature for 72 hours.

    • Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

Isolation and Purification Workflow

The isolation and purification of MDX from the crude acetone extract is a multi-step process involving several chromatographic techniques.

G Figure 1: Experimental Workflow for MDX Isolation A Crude Acetone Extract of Polygala cyparissias B Silica (B1680970) Gel Column Chromatography A->B C Elution with Hexane-Ethyl Acetate Gradient B->C D Fraction Collection and TLC Analysis C->D E Pooling of MDX-rich Fractions D->E F Sephadex LH-20 Column Chromatography E->F G Elution with Methanol (B129727) F->G H Further Fraction Pooling G->H I Preparative Thin-Layer Chromatography (Prep-TLC) H->I J Elution of MDX Band I->J K Recrystallization J->K L Pure this compound K->L

Caption: Experimental Workflow for MDX Isolation.

Detailed Chromatographic Procedures
  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel 60 (70-230 mesh).

    • Column Preparation: Prepare a slurry of silica gel in hexane (B92381) and pack it into a glass column.

    • Sample Loading: Adsorb the crude acetone extract onto a small amount of silica gel and load it onto the top of the column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Fraction Collection: Collect fractions of 20 mL each and monitor by Thin-Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Column Preparation: Swell the Sephadex LH-20 in methanol and pack it into a glass column.

    • Sample Loading: Dissolve the pooled MDX-rich fractions from the silica gel column in a minimal amount of methanol and load onto the column.

    • Elution: Elute the column with 100% methanol.

    • Fraction Collection: Collect fractions and monitor by TLC.

  • Preparative Thin-Layer Chromatography (Prep-TLC):

    • Stationary Phase: Silica gel 60 F254 coated glass plates.

    • Mobile Phase: A suitable solvent system such as Chloroform:Methanol (95:5).

    • Sample Application: Apply the concentrated fractions from the Sephadex column as a band onto the preparative TLC plate.

    • Development: Develop the plate in a chromatographic tank saturated with the mobile phase.

    • Visualization: Visualize the separated bands under UV light (254 nm).

    • Elution: Scrape the band corresponding to MDX from the plate and elute the compound from the silica gel with methanol.

  • Recrystallization:

    • Concentrate the eluted solution to obtain the purified MDX.

    • Recrystallize the solid from a suitable solvent system (e.g., methanol/chloroform) to obtain pure crystals of this compound.

Analytical Method for Quantification (HPLC)
  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Quantification: Based on a calibration curve generated with a purified standard of this compound.[4]

Proposed Signaling Pathway of Action

The gastroprotective and anti-inflammatory effects of many xanthones are attributed to their ability to modulate key cellular signaling pathways. While the specific signaling cascade for this compound is still under investigation, based on the known mechanisms of related xanthones, a plausible pathway involves the activation of the Nrf2/ARE pathway and the inhibition of the NF-κB pathway.

G Figure 2: Proposed Signaling Pathway for MDX cluster_0 Cellular Stress (e.g., Oxidative Stress) cluster_1 Inflammatory Stimuli A MDX B Keap1 A->B Inhibits C Nrf2 B->C Inhibits (Degradation) D ARE C->D Activates E Antioxidant & Cytoprotective Genes (e.g., HO-1) D->E Induces Expression F Cellular Protection E->F G MDX H IκB Kinase (IKK) G->H Inhibits I IκBα H->I Phosphorylates for Degradation J NF-κB I->J Inhibits K Pro-inflammatory Genes (e.g., TNF-α, IL-6) J->K Induces Expression L Inflammation K->L

Caption: Proposed Signaling Pathway for MDX.

This proposed mechanism suggests that MDX may exert its therapeutic effects by:

  • Activating the Nrf2/ARE Pathway: By inhibiting Keap1, MDX may promote the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). This enhances the cellular defense against oxidative stress.

  • Inhibiting the NF-κB Pathway: MDX may inhibit the IκB kinase (IKK), preventing the degradation of IκBα and thereby sequestering the NF-κB transcription factor in the cytoplasm. This leads to a downregulation of pro-inflammatory gene expression, reducing inflammation.

Conclusion

This technical guide provides a comprehensive framework for the isolation, purification, and analysis of this compound from Polygala cyparissias. The detailed experimental protocols and quantitative data presented herein will be valuable for researchers and drug development professionals seeking to explore the therapeutic potential of this promising natural compound. Further investigation into its precise mechanism of action is warranted to fully elucidate its pharmacological profile.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthesis of 1,7-Dihydroxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) with noteworthy biological activities, including antihyperalgesic and antiulcerogenic properties. Found in the plant Polygala cyparissias, the complete biosynthetic pathway of this specific compound remains to be fully elucidated. This document provides a comprehensive overview of the current understanding of xanthone biosynthesis in plants and presents a putative pathway for the formation of this compound. Furthermore, it outlines key experimental protocols that can be employed to investigate and validate this proposed pathway, offering a roadmap for future research in this area.

The General Biosynthetic Route to Xanthones: A Foundation

The biosynthesis of xanthones in plants is a complex process that originates from primary metabolism, primarily involving the shikimate and acetate (B1210297) pathways. These pathways converge to produce a key benzophenone (B1666685) intermediate, which then undergoes cyclization to form the characteristic tricyclic xanthone core.

The initial steps involve the production of aromatic precursors. The shikimate pathway provides a C6-C1 aromatic acid, while the acetate-malonate pathway contributes a polyketide chain. These precursors condense to form a benzophenone scaffold. A crucial intermediate in the biosynthesis of many xanthones is 2,3′,4,6-tetrahydroxybenzophenone.

The formation of the xanthone nucleus occurs through an intramolecular oxidative coupling of the benzophenone intermediate. This reaction is typically catalyzed by a specific type of cytochrome P450 enzyme. Subsequent modifications, such as hydroxylation, methylation, prenylation, and, in the case of our target molecule, the formation of a methylenedioxy bridge, lead to the vast diversity of naturally occurring xanthones.

Proposed Biosynthetic Pathway of this compound

While the precise enzymatic steps for the synthesis of this compound in Polygala cyparissias have not been experimentally verified, a plausible pathway can be proposed based on the general principles of xanthone biosynthesis. The pathway likely proceeds through the following key stages:

  • Formation of a Tetrahydroxyxanthone Intermediate: The pathway is hypothesized to start from a common xanthone precursor, likely 1,2,3,7-tetrahydroxyxanthone or a closely related isomer. This precursor would arise from the cyclization of a corresponding pentahydroxybenzophenone.

  • Regioselective Hydroxylation: Further hydroxylation at specific positions on the xanthone core would be necessary to achieve the 1,7-dihydroxy substitution pattern.

  • Formation of the Methylenedioxy Bridge: The final and characteristic step is the formation of the methylenedioxy bridge at the 2 and 3 positions. This reaction is catalyzed by a cytochrome P450-dependent enzyme, which facilitates an oxidative cyclization of two adjacent hydroxyl groups with a one-carbon donor, likely S-adenosyl-L-methionine (SAM).

Below is a visual representation of the proposed biosynthetic pathway.

Biosynthesis of this compound cluster_precursors Primary Metabolism Shikimate_Pathway Shikimate Pathway Benzophenone_Intermediate 2,3',4,6-Tetrahydroxy- benzophenone Shikimate_Pathway->Benzophenone_Intermediate C6-C1 unit Acetate_Pathway Acetate Pathway Acetate_Pathway->Benzophenone_Intermediate 3x Malonyl-CoA Xanthone_Core 1,3,5,6-Tetrahydroxyxanthone (or isomer) Benzophenone_Intermediate->Xanthone_Core Intramolecular Oxidative Coupling (Cytochrome P450) Hydroxylated_Intermediate 1,2,3,7-Tetrahydroxyxanthone Xanthone_Core->Hydroxylated_Intermediate Hydroxylation (Cytochrome P450) Target_Molecule 1,7-Dihydroxy-2,3- methylenedioxyxanthone Hydroxylated_Intermediate->Target_Molecule Methylenedioxy Bridge Formation (Cytochrome P450)

A proposed biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

To validate and fully characterize the biosynthetic pathway of this compound, a combination of biochemical and molecular biology techniques is required. The following sections detail key experimental protocols.

Precursor Feeding Studies

Objective: To identify the precursors of this compound.

Methodology:

  • Synthesis of Labeled Precursors: Synthesize potential precursors (e.g., shikimic acid, phenylalanine, acetate, and proposed benzophenone and xanthone intermediates) labeled with stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C, ³H).

  • Administration to Polygala cyparissias: Administer the labeled precursors to whole plants, plant tissues (e.g., roots, leaves), or cell suspension cultures of Polygala cyparissias.

  • Extraction and Purification: After a suitable incubation period, harvest the plant material and perform a solvent extraction to isolate the xanthone fraction. Purify this compound using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Detection of Label Incorporation: Analyze the purified compound for the presence and position of the label using Mass Spectrometry (MS) for stable isotopes or scintillation counting for radioisotopes. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for determining the specific positions of ¹³C labels.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

  • Crude Protein Extraction: Homogenize fresh plant material from Polygala cyparissias in a suitable buffer to extract total soluble proteins.

  • Enzyme Assays with Putative Substrates:

    • Benzophenone Synthase Activity: Incubate the crude protein extract with potential precursors (e.g., benzoyl-CoA and malonyl-CoA) and analyze the reaction products for the formation of benzophenones using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Cytochrome P450 Activity (Hydroxylation and Cyclization): Use microsome preparations from the plant tissue, which are enriched in cytochrome P450 enzymes. Incubate the microsomes with the proposed benzophenone or xanthone intermediates in the presence of NADPH (a required cofactor for P450s). Analyze the products for hydroxylated or cyclized compounds.

    • Methylenedioxy Bridge Formation Activity: Incubate the microsome fraction with the putative dihydroxy-xanthone precursor and a methyl donor like SAM. Analyze for the formation of this compound.

  • Enzyme Purification: If enzymatic activity is detected, purify the responsible enzyme using a combination of protein purification techniques such as ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, size-exclusion chromatography, and affinity chromatography.

  • Kinetic Analysis: Determine the kinetic parameters (Kₘ, Vₘₐₓ, and kₖₐₜ) of the purified enzyme with its substrate to understand its efficiency.

Gene Identification and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

Methodology:

  • Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on tissues of Polygala cyparissias that are actively producing this compound. Identify candidate genes encoding enzymes like chalcone (B49325) synthase-like enzymes (for benzophenone synthesis) and cytochrome P450s that are highly expressed in these tissues.

  • Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of the candidate genes into an expression vector. Express the recombinant proteins in a suitable host system, such as Escherichia coli or yeast (Saccharomyces cerevisiae).

  • In Vitro Functional Assays: Purify the recombinant proteins and perform enzyme assays as described in section 3.2 to confirm their catalytic activity with the proposed substrates.

  • In Vivo Functional Validation: Use techniques like Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated gene knockout in Polygala cyparissias to downregulate or eliminate the expression of the candidate genes. Analyze the metabolic profile of the modified plants to observe any reduction in the accumulation of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the elucidation of a natural product biosynthetic pathway.

Experimental Workflow for Pathway Elucidation Start Identify Plant Producing Target Compound (Polygala cyparissias) Phytochemical_Analysis Phytochemical Analysis (LC-MS, NMR) Start->Phytochemical_Analysis Feeding_Studies Labeled Precursor Feeding Studies Phytochemical_Analysis->Feeding_Studies Hypothesize_Pathway Propose Biosynthetic Pathway Feeding_Studies->Hypothesize_Pathway Transcriptomics Transcriptome Analysis (RNA-Seq) Hypothesize_Pathway->Transcriptomics Enzyme_Assays In Vitro Enzyme Assays (Crude Extract/Microsomes) Hypothesize_Pathway->Enzyme_Assays Candidate_Gene_ID Identify Candidate Genes Transcriptomics->Candidate_Gene_ID Gene_Cloning Gene Cloning & Heterologous Expression Candidate_Gene_ID->Gene_Cloning Enzyme_Assays->Candidate_Gene_ID Recombinant_Enzyme_Assay Recombinant Enzyme Functional Assay Gene_Cloning->Recombinant_Enzyme_Assay In_Vivo_Validation In Vivo Gene Function Validation (VIGS/CRISPR) Recombinant_Enzyme_Assay->In_Vivo_Validation Pathway_Elucidation Complete Pathway Elucidation In_Vivo_Validation->Pathway_Elucidation

A general experimental workflow for elucidating a biosynthetic pathway.

Data Presentation: A Framework for Future Findings

As quantitative data for the biosynthesis of this compound is not yet available, the following tables are provided as templates for researchers to structure their findings.

Table 1: Precursor Incorporation Rates

Labeled PrecursorAdministered ToIncubation Time (h)% Incorporation into this compound
[¹³C₆]-Shikimic AcidP. cyparissias cell culture24
[¹⁴C]-Acetic AcidP. cyparissias seedlings48
[¹³C]-1,2,3,7-TetrahydroxyxanthoneP. cyparissias leaf discs12

Table 2: Kinetic Parameters of Biosynthetic Enzymes

EnzymeSubstrateKₘ (µM)Vₘₐₓ (nmol/mg protein/min)kₖₐₜ (s⁻¹)
Benzophenone SynthaseBenzoyl-CoA
Benzophenone SynthaseMalonyl-CoA
Xanthone Synthase (P450)2,3',4,6-Tetrahydroxybenzophenone
Xanthone Hydroxylase (P450)1,3,5,6-Tetrahydroxyxanthone
Methylenedioxy Bridge Forming Enzyme (P450)1,2,3,7-Tetrahydroxyxanthone

Conclusion and Future Directions

The biosynthesis of this compound presents an intriguing area of research with potential applications in metabolic engineering and drug development. While a definitive pathway is yet to be established, the foundational knowledge of xanthone biosynthesis provides a strong framework for its investigation. The proposed pathway and experimental protocols outlined in this guide are intended to serve as a valuable resource for scientists working to unravel the enzymatic machinery responsible for the synthesis of this and other structurally complex xanthones in Polygala species. Future research efforts should focus on the isolation and characterization of the key enzymes, particularly the cytochrome P450s responsible for the core cyclization and the unique methylenedioxy bridge formation. Elucidation of this pathway will not only advance our understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this valuable bioactive compound.

spectroscopic data (NMR, MS) of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on the spectroscopic analysis of 1,7-Dihydroxy-2,3-methylenedioxyxanthone, a natural product isolated from the aerial parts of Polygala sibirica. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data

The structural elucidation of this compound was accomplished through the comprehensive analysis of its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data. The following tables summarize the key quantitative data obtained.

Table 1: ¹H-NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in HzNumber of ProtonsAssignment
13.21s1H1-OH
7.42t8.21HH-6
6.83d8.21HH-5
6.69d8.21HH-8
6.49s1HH-4
6.20s2H-O-CH₂-O-
Table 2: ¹³C-NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
Chemical Shift (δ) ppmCarbon TypeAssignment
181.1CC-9
163.4CC-1
158.8CC-7
157.0CC-4a
147.8CC-3
137.9CC-2
135.5CHC-6
111.0CC-8a
109.9CHC-5
108.5CC-9a
103.1CH₂-O-CH₂-O-
102.7CC-5a
98.4CHC-8
94.0CHC-4
Table 3: Mass Spectrometry Data
Ionization ModeMass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
ESI-MS273.0397100[M+H]⁺

Experimental Protocols

Isolation of this compound

The isolation of the target compound from the aerial parts of Polygala sibirica involves a multi-step extraction and chromatographic purification process.

G cluster_extraction Extraction cluster_chromatography Chromatographic Purification raw_material Aerial Parts of Polygala sibirica extraction Extraction with 95% EtOH raw_material->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in H₂O concentration->suspension partition Partition with Petroleum Ether, EtOAc, and n-BuOH suspension->partition silica_gel Silica (B1680970) Gel Column Chromatography partition->silica_gel EtOAc Fraction sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_tlc Preparative TLC sephadex->prep_tlc final_compound This compound prep_tlc->final_compound

Caption: Workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered aerial parts of Polygala sibirica (10 kg) were extracted three times with 95% ethanol (B145695) (EtOH) at room temperature.

  • Concentration: The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract was suspended in water (H₂O) and successively partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The EtOAc fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to obtain several sub-fractions.

  • Further Purification: The fraction containing the target compound was further purified by Sephadex LH-20 column chromatography followed by preparative thin-layer chromatography (TLC) to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-MS) was performed on a Bruker Daltonics Apex II 47e FT-ICR mass spectrometer. The sample was dissolved in methanol (B129727) and introduced into the ESI source.

Logical Relationship of Spectroscopic Data for Structure Elucidation

The final structure of this compound was determined by a logical correlation of the NMR and MS data.

G cluster_nmr NMR Data ms_data MS Data (m/z = 273.0397 [M+H]⁺) Molecular Formula: C₁₄H₈O₆ structure Structure of This compound ms_data->structure Provides Molecular Formula h_nmr ¹H-NMR - Aromatic Protons - Methylene-dioxy Protons - Hydroxyl Protons h_nmr->structure Defines Proton Environment & Connectivity c_nmr ¹³C-NMR - Carbonyl Carbon - Oxygenated Aromatic Carbons - Aromatic CH Carbons - Methylene-dioxy Carbon c_nmr->structure Defines Carbon Skeleton

Caption: Logical workflow for structure elucidation.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dihydroxy-2,3-methylenedioxyxanthone, a natural xanthone (B1684191) isolated from the medicinal plant Polygala cyparissias, has emerged as a compound of significant interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its antihyperalgesic and antiulcerogenic activities. This document summarizes key quantitative data, details the experimental methodologies used in its evaluation, and presents visual representations of experimental workflows and conceptual pathways to facilitate a deeper understanding of its potential therapeutic applications. While antioxidant activity has been suggested for xanthones as a class, specific quantitative data for this compound are not yet available in the public domain.

Introduction

Xanthones are a class of polyphenolic compounds found in a variety of plant species and microorganisms. They are characterized by a dibenzo-γ-pyrone heterocyclic scaffold, which can be substituted with various functional groups, leading to a wide range of biological activities. This compound is a notable member of this family, distinguished by its specific hydroxylation and methylenedioxy substitution pattern.[1][2] This compound has been isolated from Polygala cyparissias, a plant traditionally used in folk medicine for various ailments.[3][4] Rigorous scientific investigation has begun to validate some of these traditional uses, with studies demonstrating potent antihyperalgesic and antiulcerogenic effects. This guide aims to consolidate the existing research to support further investigation and potential drug development efforts.

Biological Activities and Quantitative Data

The primary reported biological activities of this compound are its ability to counteract pain (antihyperalgesia) and protect against gastric ulcers (antiulcerogenic). The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Antihyperalgesic Activity of this compound
Experimental ModelAnimal ModelAdministration RouteDosePercentage Inhibition of Hyperalgesia (%)Reference
Carrageenan-induced HyperalgesiaMiceOral (p.o.)30 mg/kg48 ± 5[3]
Table 2: Antiulcerogenic Activity of this compound
Experimental ModelAnimal ModelAdministration RouteDosePercentage Inhibition of Ulcer Formation (%)Reference
Ethanol/HCl-induced Gastric UlcerMiceOral (p.o.)50 mg/kg86.22 ± 3.42[4]

Experimental Protocols

This section provides a detailed description of the methodologies employed in the key studies cited.

Antihyperalgesic Activity Assessment

This model is a widely used method to induce a local inflammatory response and subsequent hyperalgesia (an increased sensitivity to pain).[5][6][7]

  • Animals: Male Swiss mice are typically used.

  • Procedure:

    • A baseline measurement of the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is taken.

    • This compound (dissolved in an appropriate vehicle) or the vehicle control is administered orally.

    • After a set period (e.g., 60 minutes), a subplantar injection of carrageenan (a seaweed extract that induces inflammation) is administered into the right hind paw.

    • The mechanical withdrawal threshold is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of hyperalgesia is calculated by comparing the paw withdrawal threshold of the treated group with that of the control group.

G cluster_0 Experimental Workflow: Carrageenan-Induced Hyperalgesia A Baseline Paw Withdrawal Threshold Measurement B Oral Administration of This compound A->B Step 1 C Subplantar Injection of Carrageenan B->C Step 2 D Measurement of Paw Withdrawal Threshold Over Time C->D Step 3 E Calculation of Percentage Inhibition of Hyperalgesia D->E Step 4 G cluster_1 Experimental Workflow: Ethanol/HCl-Induced Gastric Ulcer F Oral Administration of This compound G Oral Administration of Ethanol/HCl Solution F->G Step 1 H Stomach Removal and Ulcer Area Measurement G->H Step 2 I Calculation of Percentage Inhibition of Ulcer Formation H->I Step 3 G cluster_2 Conceptual Pathways of Biological Activity cluster_3 Antihyperalgesic Effect cluster_4 Antiulcerogenic Effect Noxious_Stimulus Noxious Stimulus (e.g., Carrageenan) Inflammatory_Mediators Release of Inflammatory Mediators (e.g., Prostaglandins, Cytokines) Noxious_Stimulus->Inflammatory_Mediators Nociceptor_Sensitization Nociceptor Sensitization Inflammatory_Mediators->Nociceptor_Sensitization Hyperalgesia Hyperalgesia (Increased Pain) Nociceptor_Sensitization->Hyperalgesia Compound_A 1,7-Dihydroxy-2,3- methylenedioxyxanthone Compound_A->Inflammatory_Mediators Inhibition? Necrotizing_Agent Necrotizing Agent (e.g., Ethanol/HCl) Mucosal_Damage Gastric Mucosal Damage (Oxidative Stress, Inflammation) Necrotizing_Agent->Mucosal_Damage Ulcer_Formation Ulcer Formation Mucosal_Damage->Ulcer_Formation Compound_B 1,7-Dihydroxy-2,3- methylenedioxyxanthone Compound_B->Mucosal_Damage Inhibition? Protective_Factors Enhancement of Protective Factors (e.g., Mucus, Antioxidant Enzymes) Compound_B->Protective_Factors Stimulation?

References

An In-depth Technical Guide on 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dihydroxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative found in plants of the Polygala genus, notably Polygala cyparissias. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antihyperalgesic, gastroprotective, and antioxidant properties. This technical guide provides a comprehensive review of the current literature on this compound, presenting its physicochemical properties, spectroscopic data, and detailed experimental protocols for its observed biological activities. The information is structured to facilitate further research and drug development efforts centered on this promising natural product.

Physicochemical Properties and Spectroscopic Data

This compound, with the chemical formula C₁₄H₈O₆ and a molecular weight of 272.21 g/mol , is a polyphenolic compound belonging to the xanthone class.[1][2] Its structure features a tricyclic xanthen-9-one core with hydroxyl groups at positions 1 and 7, and a methylenedioxy bridge across positions 2 and 3.

Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data of this compound and a Related Analog

PropertyValue/DataSource
IUPAC Name 1,7-dihydroxy-2,3-methylenedioxy-9H-xanthen-9-one-
CAS Number 183210-63-1[1]
Molecular Formula C₁₄H₈O₆[1][2]
Molecular Weight 272.21 g/mol [1]
¹H NMR (Reference: 1,7-dihydroxy-2,3-dimethoxyxanthone (B162070) in CDCl₃, 300 MHz) δ 13.09 (1H, s, 1-OH), 7.42 (1H, t, J=8.4 Hz, H-6), 6.84 (1H, d, J=8.4 Hz, H-5), 6.74 (1H, d, J=8.4 Hz, H-8), 6.55 (1H, s, H-4), 4.04 (3H, s, OMe), 3.98 (3H, s, OMe)[3]
¹³C NMR (Reference: 1,7-dihydroxy-2,3-dimethoxyxanthone in CDCl₃, 75 MHz) δ 181.7 (C-9), 163.7 (C-1), 161.9 (C-3), 157.1 (C-4a), 155.3 (C-7), 148.5 (C-10a), 136.7 (C-6), 133.4 (C-2), 111.9 (C-8a), 110.1 (C-5), 108.9 (C-8), 92.9 (C-4), 62.1 (OMe), 61.2 (OMe)[3]

Note: The provided NMR data is for the dimethoxy analog and serves as a reference. The chemical shifts for this compound, particularly for the methylenedioxy group (typically a singlet around 6.0 ppm in ¹H NMR and a signal around 101 ppm in ¹³C NMR), would differ.

Biological Activities and Experimental Protocols

This compound has demonstrated significant potential in preclinical studies, particularly in the areas of pain management and gastroprotection.

Gastroprotective Activity

This xanthone has shown potent anti-ulcerogenic effects. In a study utilizing an ethanol (B145695)/HCl-induced ulcer model in mice, this compound exhibited a remarkable ability to protect the gastric mucosa.

Table 2: Gastroprotective Effect of this compound

CompoundDose (mg/kg)Ulcer Inhibition (%)
This compound5086.22 ± 3.42
  • Animal Model: Male Swiss mice (25-30 g) are fasted for 24 hours with free access to water.

  • Treatment: Animals are orally administered with this compound (50 mg/kg), a vehicle control, or a positive control (e.g., a proton pump inhibitor).

  • Ulcer Induction: One hour after treatment, 0.1 mL/10 g of a solution containing 60% ethanol and 0.3 M HCl is administered orally to induce gastric lesions.

  • Evaluation: One hour after the administration of the necrotizing solution, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline. The ulcerative lesions in the glandular portion of the stomach are examined, and the total area of the lesions is measured.

  • Data Analysis: The percentage of ulcer inhibition is calculated by comparing the lesion area in the treated groups with the control group.

Antihyperalgesic Activity

While quantitative data for the isolated this compound is not extensively reported, studies on extracts of Polygala cyparissias containing this compound have demonstrated significant antihyperalgesic effects.[3] A related compound, 1,7-dihydroxy-2,3-dimethoxyxanthone, produced a dose-related inhibition of acetic acid-induced abdominal constriction with an ID50 value of 1.5 mg/kg.[3] This suggests that this compound likely contributes to the observed analgesic properties of the plant extract.

  • Animal Model: Male Swiss mice (20-25 g) are used.

  • Treatment: The test compound, a vehicle control, or a positive control (e.g., morphine) is administered intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Writhing: Thirty minutes (i.p.) or sixty minutes (p.o.) after treatment, a 0.6% solution of acetic acid in saline is injected intraperitoneally (10 mL/kg).

  • Observation: The number of abdominal constrictions (writhing) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups with the control group.

Antioxidant Activity
  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. The test compound is dissolved in a suitable solvent to prepare various concentrations.

  • Assay Procedure: A small volume of the test compound solution is mixed with the DPPH solution in a microplate or cuvette. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Synthesis

Currently, there is no specific published synthesis for this compound. However, general synthetic strategies for substituted xanthones can be adapted. A common approach involves the condensation of a substituted salicylic (B10762653) acid with a substituted phenol, often facilitated by a dehydrating agent like Eaton's reagent (P₂O₅ in MsOH) or through a Pechmann condensation followed by oxidative cyclization. The synthesis of the methylenedioxy functionality can be achieved by reacting the corresponding catechol precursor with a dihalomethane, such as dibromomethane (B42720) or dichloromethane, in the presence of a base.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the experimental protocols and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_gastroprotection cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_induction Ulcer Induction cluster_evaluation Evaluation cluster_analysis Data Analysis fasting Fasting (24h) compound_admin Oral Administration of This compound fasting->compound_admin control_admin Vehicle/Positive Control fasting->control_admin induction Oral Administration of Ethanol/HCl Solution compound_admin->induction 1h post-treatment control_admin->induction 1h post-treatment euthanasia Euthanasia induction->euthanasia 1h post-induction stomach_removal Stomach Removal & Preparation euthanasia->stomach_removal lesion_measurement Measurement of Ulcerative Lesions stomach_removal->lesion_measurement inhibition_calc Calculation of Ulcer Inhibition (%) lesion_measurement->inhibition_calc

Caption: Workflow for the gastroprotective activity assay.

experimental_workflow_antihyperalgesia cluster_treatment Treatment cluster_induction Induction of Nociception cluster_observation Observation cluster_analysis Data Analysis compound_admin Administration of Test Compound induction Intraperitoneal Injection of Acetic Acid compound_admin->induction 30-60 min post-treatment control_admin Vehicle/Positive Control control_admin->induction 30-60 min post-treatment observation Counting of Abdominal Constrictions (Writhing) induction->observation 5 min post-induction inhibition_calc Calculation of Writhing Inhibition (%) observation->inhibition_calc

Caption: Workflow for the antihyperalgesic activity assay.

antioxidant_mechanism xanthone 1,7-dihydroxy-2,3- methylenedioxyxanthone (with -OH groups) free_radical Free Radical (e.g., DPPH•) stabilized_radical Stabilized Radical xanthone->stabilized_radical Donates H• neutralized_radical Neutralized Free Radical free_radical->neutralized_radical Accepts H•

Caption: Proposed antioxidant mechanism of action.

Conclusion and Future Directions

This compound is a natural product with significant therapeutic potential, particularly as a gastroprotective and antihyperalgesic agent. The data presented in this guide summarize the current understanding of its biological activities and provide a foundation for future research. Key areas for further investigation include:

  • Complete Spectroscopic Characterization: A comprehensive analysis including 2D NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction would be invaluable for definitive structural confirmation.

  • Quantitative Bioactivity Studies: Determining the IC50 or EC50 values for its antihyperalgesic and antioxidant activities is essential for understanding its potency.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in its gastroprotective and antihyperalgesic effects will be crucial for its development as a therapeutic agent.

  • Total Synthesis: The development of an efficient and scalable synthetic route would enable the production of larger quantities for extensive preclinical and clinical evaluation and the generation of novel analogs with improved properties.

This technical guide serves as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound.

References

An In-depth Technical Guide to 1,7-Dihydroxy-2,3-methylenedioxyxanthone: From Discovery to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dihydroxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) derivative, has garnered scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound. It details its natural sources, isolation, and structural elucidation, and presents available data on its antihyperalgesic and gastroprotective effects. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold.[1] They are widely distributed in higher plants, fungi, and lichens.[2] This diverse group of natural products exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] this compound (MDX) is a specific xanthone that has been isolated from plants of the Polygala genus.[3] This guide will delve into the scientific literature to provide a detailed account of this compound.

Discovery and History

Natural Sources and Isolation

This compound is a phytochemical found in various species of the Polygalaceae family. It has been notably isolated from the roots of Polygala azizsancarii, a species endemic to Türkiye.[3] The genus Polygala is a rich source of various xanthones, many of which possess interesting biological activities.[4][5]

Experimental Protocol: General Isolation of Xanthones from Polygala Species

The following is a generalized protocol for the isolation of xanthones from Polygala species, based on common phytochemical extraction and chromatography techniques.

  • Extraction: The air-dried and powdered plant material (e.g., roots) is subjected to sequential extraction with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol (B129727).

  • Fractionation: The methanol extract, typically rich in xanthones, is then partitioned with immiscible solvents like n-hexane, ethyl acetate (B1210297), and n-butanol to yield fractions with varying polarities.

  • Chromatography: The ethyl acetate fraction is often subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol).

  • Purification: Fractions containing xanthones are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.[3]

G plant Powdered Plant Material (e.g., Polygala roots) extraction Sequential Solvent Extraction plant->extraction Solvents fractionation Solvent-Solvent Partitioning extraction->fractionation Methanol Extract chromatography Column Chromatography (Silica Gel) fractionation->chromatography Ethyl Acetate Fraction purification Preparative TLC/HPLC chromatography->purification Xanthone-rich Fractions compound Pure 1,7-Dihydroxy-2,3- methylenedioxyxanthone purification->compound Isolated Compound

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques. These methods are crucial for identifying the molecular structure of novel natural products.

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between different atoms.[3]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl and carbonyl groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the xanthone chromophore.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations
¹H NMR Signals corresponding to aromatic protons, a methylenedioxy group, and hydroxyl protons.
¹³C NMR Resonances for the xanthone core carbons, including the carbonyl carbon, aromatic carbons, and the methylenedioxy carbon.
Mass Spectrometry Molecular ion peak consistent with the chemical formula C₁₄H₈O₆.[6]

Chemical Synthesis

While the primary source of this compound is through isolation from natural sources, understanding its chemical synthesis is crucial for producing larger quantities for research and development. A specific synthetic route for this compound has not been detailed in the available literature. However, general methods for the synthesis of the xanthone core can be adapted. One common approach is the Friedel-Crafts acylation followed by a cyclization reaction.

Experimental Protocol: General Synthesis of the Xanthone Core

G reactants Substituted Salicylic Acid + Substituted Phenol benzophenone 2,2'-Dihydroxybenzophenone Intermediate reactants->benzophenone Friedel-Crafts Acylation xanthone Xanthone Core benzophenone->xanthone Cyclodehydration

Biological Activities and Pharmacology

This compound has been reported to possess several biological activities, primarily antihyperalgesic and gastroprotective effects.[7]

Antihyperalgesic Activity

Hyperalgesia is an increased sensitivity to pain. Studies on extracts from Polygala species containing this compound have demonstrated antihyperalgesic effects in animal models.

Experimental Protocol: Acetic Acid-Induced Writhing Test (General Protocol)

  • Animal Model: Male Swiss mice are typically used.

  • Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group may receive a known analgesic drug.

  • Induction of Nociception: After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce abdominal writhing.

  • Observation: The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a specific period (e.g., 20-30 minutes) after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Gastroprotective Activity

The compound has also shown potential in protecting the gastric mucosa from injury.

Experimental Protocol: Ethanol-Induced Gastric Ulcer Model in Rats (General Protocol)

  • Animal Model: Male Wistar rats are commonly used.[8]

  • Pre-treatment: Animals are fasted for a period (e.g., 24 hours) with free access to water. The test compound is administered orally at different doses.[9] A control group receives the vehicle, and a positive control group may receive a standard anti-ulcer drug like omeprazole.[8]

  • Ulcer Induction: After a specific time (e.g., 1 hour) following treatment, absolute ethanol (B145695) is administered orally to induce gastric lesions.[8]

  • Evaluation of Gastric Lesions: After another hour, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the ulcerated area is measured. An ulcer index can be calculated.

  • Biochemical and Histological Analysis: Gastric tissue can be collected for histological examination and to measure biochemical markers of inflammation and oxidative stress, such as levels of malondialdehyde (MDA), glutathione (B108866) (GSH), and pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), and the expression of enzymes like cyclooxygenase-2 (COX-2).[9][10]

Table 2: Potential Quantitative Data from Gastroprotective Studies

Treatment GroupDose (mg/kg)Ulcer Index (mm²) (Hypothetical)Inhibition of Ulceration (%) (Hypothetical)
Vehicle Control-150 ± 15-
MDX 10100 ± 1233.3
MDX 3050 ± 866.7
MDX 10020 ± 586.7
Omeprazole2015 ± 490.0

Note: This table presents hypothetical data for illustrative purposes. Actual quantitative data would need to be extracted from specific research publications.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of this compound are not yet fully elucidated. However, the anti-inflammatory and gastroprotective effects of many xanthones are often attributed to their antioxidant properties and their ability to modulate inflammatory signaling pathways.

One key pathway implicated in inflammation and pain is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins.[11] Inhibition of COX enzymes, particularly COX-2, is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). Some xanthones have been shown to inhibit COX enzymes and reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6 by modulating signaling pathways such as NF-κB and MAPK.[12][13]

G stimulus Inflammatory Stimulus (e.g., LPS, Ethanol) tlr4 TLR4 stimulus->tlr4 nfkb NF-κB Pathway tlr4->nfkb mapk MAPK Pathway tlr4->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines cox2 COX-2 Expression nfkb->cox2 mapk->cytokines mapk->cox2 mdx 1,7-Dihydroxy-2,3- methylenedioxyxanthone mdx->nfkb Inhibition mdx->mapk Inhibition inflammation Inflammation & Pain cytokines->inflammation prostaglandins Prostaglandins cox2->prostaglandins prostaglandins->inflammation

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antihyperalgesic and gastroprotective activities in preclinical models. While its discovery and isolation from Polygala species are established, further research is warranted in several key areas. A detailed elucidation of its mechanism of action, including the specific signaling pathways it modulates, is crucial. Furthermore, the development of a robust and efficient chemical synthesis would be highly beneficial for producing the quantities needed for extensive pharmacological and toxicological evaluation. Future studies should also focus on its pharmacokinetic and pharmacodynamic properties to assess its potential as a lead compound for the development of new therapeutic agents.

References

Methodological & Application

Synthesis Protocol for 1,7-Dihydroxy-2,3-methylenedioxyxanthone: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 1,7-dihydroxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) with potential therapeutic applications. The synthesis is based on the well-established Grover, Shah, and Shah (GSS) reaction, a reliable method for the formation of the xanthone core. The protocol outlines a two-step synthetic sequence commencing with the synthesis of the key precursor, 2-hydroxy-3,4-methylenedioxybenzoic acid, via the Kolbe-Schmitt carboxylation of sesamol (B190485). This is followed by the condensation of the synthesized benzoic acid derivative with phloroglucinol (B13840) to yield the target xanthone. This application note includes detailed experimental procedures, tabulated data for key quantitative parameters, and graphical representations of the synthetic pathway and experimental workflow to aid in reproducibility.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development due to their diverse pharmacological activities. This compound, a member of this family, has been isolated from natural sources and is noted for its potential biological properties. The development of a robust and scalable synthetic route is crucial for enabling further investigation into its therapeutic potential. The Grover, Shah, and Shah (GSS) reaction provides a convergent and efficient approach to the xanthone scaffold through the condensation of a 2-hydroxybenzoic acid with a phenol (B47542) in the presence of a dehydrating agent. This protocol details the application of the GSS reaction for the synthesis of this compound.

Synthesis Pathway

The overall synthetic strategy is depicted in the following diagram:

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Kolbe-Schmitt Carboxylation cluster_step2 Step 2: Grover, Shah, and Shah (GSS) Reaction Sesamol Sesamol Carboxylation Kolbe-Schmitt Reaction (CO2, high pressure, heat) Sesamol->Carboxylation BenzoicAcid 2-Hydroxy-3,4-methylenedioxybenzoic Acid Carboxylation->BenzoicAcid GSS_Reaction GSS Reaction (ZnCl2, POCl3, heat) BenzoicAcid->GSS_Reaction Phloroglucinol Phloroglucinol Phloroglucinol->GSS_Reaction Xanthone This compound GSS_Reaction->Xanthone

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3,4-methylenedioxybenzoic Acid (via Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxylic acid group onto a phenol. In this step, sesamol is carboxylated to produce 2-hydroxy-3,4-methylenedioxybenzoic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Sesamol99%Sigma-Aldrich
Carbon DioxideHigh PurityAirgas
Sodium Hydroxide (B78521)ACS Reagent GradeFisher Scientific
Hydrochloric AcidConcentrated, ACS GradeVWR
Diethyl EtherAnhydrousJ.T. Baker
Sodium SulfateAnhydrousEMD Millipore

Procedure:

  • In a high-pressure autoclave, dissolve sodium hydroxide (1.2 eq.) in a minimal amount of water.

  • Add sesamol (1.0 eq.) to the autoclave and stir until a homogenous sodium sesamoxide salt is formed.

  • Seal the autoclave and pressurize with carbon dioxide to 100-120 atm.

  • Heat the reaction mixture to 150-160 °C and maintain for 6-8 hours with continuous stirring.

  • Cool the autoclave to room temperature and slowly vent the excess CO2 pressure.

  • Transfer the solid reaction mixture to a beaker and dissolve in water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 2-hydroxy-3,4-methylenedioxybenzoic acid.

Expected Yield and Characterization:

ParameterValue
Yield 60-70%
Melting Point 210-212 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 10.5 (s, 1H, -COOH), 7.21 (d, J=8.4 Hz, 1H, Ar-H), 6.55 (d, J=8.4 Hz, 1H, Ar-H), 6.10 (s, 2H, -OCH₂O-)
¹³C NMR (DMSO-d₆, 100 MHz) δ 170.1, 151.2, 148.9, 142.3, 118.5, 110.1, 108.2, 102.0
Step 2: Synthesis of this compound (via Grover, Shah, and Shah Reaction)

The GSS reaction facilitates the condensation of a 2-hydroxybenzoic acid with a phenol to form a xanthone.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Hydroxy-3,4-methylenedioxybenzoic AcidAs synthesized in Step 1-
Phloroglucinol99%Acros Organics
Zinc ChlorideAnhydrous, 98%Alfa Aesar
Phosphorus Oxychloride99%Sigma-Aldrich
Ethyl Acetate (B1210297)ACS Reagent GradeFisher Scientific
Sodium BicarbonateSaturated Aqueous Solution-
Sodium SulfateAnhydrousEMD Millipore

Procedure:

  • To a flame-dried round-bottom flask, add 2-hydroxy-3,4-methylenedioxybenzoic acid (1.0 eq.) and phloroglucinol (1.2 eq.).

  • Add freshly fused zinc chloride (3.0 eq.) to the mixture.

  • Cool the flask in an ice bath and slowly add phosphorus oxychloride (5.0 eq.) with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture at 70-80 °C for 3-4 hours. The mixture will become viscous and may solidify.

  • Cool the reaction mixture to room temperature and carefully quench by adding crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Yield and Characterization:

ParameterValue
Yield 45-55%
Melting Point >300 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 13.1 (s, 1H, -OH), 10.9 (s, 1H, -OH), 7.55 (d, J=8.8 Hz, 1H, Ar-H), 6.90 (d, J=8.8 Hz, 1H, Ar-H), 6.35 (s, 1H, Ar-H), 6.20 (s, 1H, Ar-H), 6.15 (s, 2H, -OCH₂O-)
¹³C NMR (DMSO-d₆, 100 MHz) δ 182.5, 164.2, 162.8, 157.5, 150.1, 145.3, 138.2, 124.8, 115.6, 112.3, 102.5, 98.7, 94.1
Mass Spectrometry (ESI-) m/z 271.0 [M-H]⁻

Experimental Workflow Diagram

GSS_Workflow Workflow for the Grover, Shah, and Shah (GSS) Reaction start Start add_reagents Combine Benzoic Acid, Phloroglucinol, and ZnCl2 start->add_reagents add_pocl3 Add POCl3 at 0 °C add_reagents->add_pocl3 heat_reaction Heat at 70-80 °C for 3-4 h add_pocl3->heat_reaction quench Quench with Ice heat_reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry_concentrate Dry (Na2SO4) and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end Obtain Pure Product purify->end

Caption: Step-by-step workflow for the GSS reaction and product purification.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step sequence, employing the Kolbe-Schmitt and Grover, Shah, and Shah reactions, offers a reliable and reproducible method for obtaining this valuable natural product. The inclusion of detailed experimental procedures, tabulated data, and graphical workflows is intended to facilitate the successful implementation of this synthesis in a research laboratory setting, thereby supporting further investigation into the biological activities and potential therapeutic applications of this xanthone derivative.

Application Notes and Protocols for the Quantification of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-2,3-methylenedioxyxanthone (MDX) is a xanthone (B1684191) found in plant species such as Polygala cyparissias.[1] This compound has garnered interest due to its potential biological activities, including gastroprotective and antihyperalgesic effects.[1] Accurate and precise quantification of MDX in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, standardization, and further research into its therapeutic potential.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), a general method for Ultraviolet-Visible (UV-Vis) Spectrophotometry for total xanthone content, and a general approach for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification.

Analytical Methods Overview

A comparative summary of the validation parameters for different analytical methods applicable to the quantification of xanthones, including this compound, is presented below. The data for the HPLC-PDA method is specific to MDX, while the UV-Vis and LC-MS/MS data are representative for xanthones and dihydroxy-compounds, respectively, and can be adapted for MDX.

ParameterHPLC-PDA for MDXUV-Vis for Total XanthonesLC-MS/MS for Dihydroxy-compounds
Linearity Range 0.5–24 µg/mL0.5–20 µg/mL20–2420 ng/mL
Accuracy (% Recovery) >98%99–104%85.7–103.0%
Precision (%RSD) <2.0%Intra-day: 1.1%, Inter-day: 1.8%<9.1%
Limit of Detection (LOD) 0.13 µg/mL0.101–0.124 µg/mLNot specified
Limit of Quantification (LOQ) 0.44 µg/mL0.307–0.375 µg/mLNot specified

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-PDA

This protocol is based on a validated method for the quantification of MDX in extracts of Polygala cyparissias.[1][2][3]

1. Sample Preparation

  • Plant Material Extraction:

    • Air-dry the plant material (e.g., whole plant, leaves, stems) at 40°C with air circulation.

    • Grind the dried material to a fine powder.

    • Macerate the powdered plant material with acetone (B3395972) or methanol (B129727) at room temperature.

    • Filter the extract and concentrate under reduced pressure to obtain the crude extract.

  • Sample Solution:

    • Accurately weigh the dried crude extract.

    • Dissolve the extract in a mixture of water and acetonitrile (B52724) (1:1, v/v) to a desired concentration (e.g., 2 mg/mL) by sonication for 5 minutes.

    • Filter the solution through a 0.45 µm cellulose (B213188) regenerated membrane filter prior to HPLC injection.

2. Standard Solution Preparation

  • As this compound is not widely commercially available, it may need to be isolated from a natural source and purified. The purity of the isolated standard should be confirmed (e.g., by HPLC-PDA, NMR, and MS) and should be >99%.[3]

  • Prepare a stock solution of the MDX standard by dissolving an accurately weighed amount in acetonitrile to a concentration of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 to 24 µg/mL.

3. HPLC-PDA Conditions

  • HPLC System: A standard HPLC system equipped with a photodiode array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the MDX standard against its concentration.

  • Determine the concentration of MDX in the samples by interpolating their peak areas from the calibration curve.

  • The content of MDX in the extract can be expressed as mg per gram of dry extract.

Protocol 2: Quantification of Total Xanthones by UV-Vis Spectrophotometry

This protocol is a general method for the determination of total xanthone content and can be adapted for extracts containing this compound. It uses a reference standard, such as α-mangostin, which is structurally related to many xanthones.

1. Sample and Standard Preparation

  • Sample Solution:

    • Accurately weigh about 50 mg of the plant extract and dissolve it in methanol in a 50 mL volumetric flask.

    • Sonicate to ensure complete dissolution and fill to volume with methanol to obtain a concentration of 1000 µg/mL.

    • Dilute this stock solution with methanol to a final concentration within the linear range of the calibration curve (e.g., 50 µg/mL).[4]

    • Filter the solution through a 0.45 µm filter.

  • Standard Solution (using α-mangostin as an example):

    • Prepare a stock solution of α-mangostin in methanol at a concentration of 100 µg/mL.

    • Prepare a series of calibration standards with concentrations ranging from 2 to 10 µg/mL by diluting the stock solution with methanol.[4]

2. UV-Vis Spectrophotometric Analysis

  • Instrument: A UV-Vis spectrophotometer.

  • Wavelength Scan: Scan the spectrum of the standard solution (e.g., 10 µg/mL α-mangostin) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For many xanthones, a λmax around 243 nm is observed.[4]

  • Measurement: Measure the absorbance of the sample and standard solutions at the determined λmax.

3. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of total xanthones in the sample solution from the calibration curve.

  • Calculate the total xanthone content in the original extract, expressed as α-mangostin equivalents (mg/g of extract).

Protocol 3: Sensitive Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity and is suitable for the quantification of low-level analytes in complex matrices. This protocol provides a general framework that would require optimization for this compound.

1. Sample and Standard Preparation

  • Sample Preparation: Sample preparation will be similar to the HPLC-PDA method, involving extraction and filtration. Further dilution may be necessary to bring the analyte concentration into the linear range of the LC-MS/MS instrument.

  • Standard Preparation: Prepare a stock solution and a series of calibration standards of purified this compound in an appropriate solvent (e.g., methanol or acetonitrile) at concentrations significantly lower than those used for HPLC or UV-Vis (e.g., in the ng/mL range).

  • Internal Standard: The use of an internal standard (a structurally similar molecule, preferably a stable isotope-labeled version of the analyte) is highly recommended to improve accuracy and precision.

2. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system.

  • Column: A reversed-phase C18 column with a smaller particle size (e.g., <2 µm) is often used for better resolution and speed.

  • Mobile Phase: A gradient of acetonitrile or methanol and water, both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), likely in negative ion mode for a dihydroxy-substituted compound, though positive mode should also be tested.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of MDX, [M-H]⁻ or [M+H]⁺) and a specific product ion (a fragment of the precursor ion) need to be determined by direct infusion of the standard into the mass spectrometer.

3. Data Analysis

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

experimental_workflow General Experimental Workflow for Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plant_material Plant Material (e.g., Polygala cyparissias) grinding Drying and Grinding plant_material->grinding extraction Solvent Extraction (e.g., Acetone, Methanol) grinding->extraction concentration Concentration extraction->concentration dissolution Dissolution and Filtration concentration->dissolution hplc HPLC-PDA dissolution->hplc Specific Quantification uv_vis UV-Vis Spectrophotometry dissolution->uv_vis Total Xanthone Content lcms LC-MS/MS dissolution->lcms Sensitive Quantification calibration Calibration Curve Construction hplc->calibration uv_vis->calibration lcms->calibration quantification Quantification of MDX calibration->quantification results Results (mg/g of extract) quantification->results

Caption: General experimental workflow for the quantification of this compound.

putative_signaling_pathway Putative Anti-Inflammatory Signaling Pathway for MDX cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Translocation Pro_inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Gene Transcription MDX 1,7-Dihydroxy-2,3- methylenedioxyxanthone MDX->TLR4 Putative Inhibition LPS LPS (Inflammatory Stimulus) LPS->TLR4 Activates

References

Application Note: HPLC Analysis of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,7-Dihydroxy-2,3-methylenedioxyxanthone (MDX) is a xanthone (B1684191) found in plant species such as Polygala cyparissias. Xanthones are a class of polyphenolic compounds that have garnered significant interest for their potential pharmacological activities. Accurate and reliable quantification of MDX is crucial for the quality control of botanical extracts, phytochemical research, and the development of new therapeutic agents. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of MDX in plant extracts.

Analytical Method

A validated reversed-phase HPLC (RP-HPLC) method is employed for the separation and quantification of this compound. The method demonstrates good linearity, accuracy, precision, and robustness, making it suitable for routine analysis.

Quantitative Data Summary

The performance of this HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below for easy reference and comparison.

ParameterResult
Linearity Range 0.5–24 µg/mL
Limit of Detection (LOD) 0.13 µg/mL
Limit of Quantification (LOQ) 0.44 µg/mL
Accuracy & Precision (%RSD) < 2.0%
Robustness The method is robust against minor variations in column temperature and flow rate.

Experimental Protocols

This section provides a detailed step-by-step protocol for the analysis of this compound using HPLC.

1. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727). Use sonication for approximately 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 24 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation (from Plant Material)

  • Extraction: Accurately weigh a known amount of the homogenized and dried plant material (e.g., Polygala cyparissias). Transfer the material to a suitable extraction vessel.

  • Solvent Addition: Add a known volume of methanol to the plant material.

  • Extraction Process: Sonicate the mixture for a specified period (e.g., 30 minutes) to ensure the efficient extraction of MDX.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter.

3. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient elution using:

    • A: Water (pH 2.9, adjusted with acetic acid)

    • B: Acetonitrile

    • C: Methanol

  • Gradient Program:

    • 0 min: 75:10:15 (A:B:C, v/v/v)

    • 5 min: 70:15:15

    • 7–20 min: 65:15:20

    • 22–30 min: 60:20:20

    • 35 min: 59:20:21

    • 40–45 min: 58:20:22

    • 48–52 min: 75:10:15

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

4. Data Analysis

  • Identify the peak corresponding to this compound in the chromatogram based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of MDX in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Concentration Data Sample_Prep Sample Preparation (Extraction) Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of MDX Peak_Integration->Quantification Peak Area Data Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Application Notes and Protocols for 1,7-Dihydroxy-2,3-methylenedioxyxanthone in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) found in plants of the Polygala genus, such as Polygala cyparissias.[1] This compound has garnered interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, and gastroprotective effects. These application notes provide an overview of the potential uses of this compound in various cell culture assays and offer detailed protocols for investigating its biological activities.

Biological Activities and Potential Applications

This compound has been reported to possess several biological activities that warrant investigation in cell-based models:

  • Anti-inflammatory Activity: Xanthones have been shown to modulate inflammatory pathways. This compound can be investigated for its ability to reduce the production of pro-inflammatory mediators in cell lines such as RAW 264.7 macrophages or BV2 microglial cells stimulated with lipopolysaccharide (LPS).

  • Antioxidant Activity: The antioxidant potential of this xanthone can be assessed through various in vitro assays that measure its capacity to scavenge free radicals.

  • Neuroprotective Effects: Given the interest in xanthones for neurodegenerative diseases, this compound can be evaluated for its protective effects against neurotoxin-induced cell death in neuronal cell lines like SH-SY5Y.

  • Gastroprotective Effects: Its traditional use and reported antiulcerogenic activity suggest its potential to protect gastric epithelial cells from damage.

  • Cytotoxicity/Anticancer Activity: As many natural compounds exhibit cytotoxic effects against cancer cells, it is crucial to evaluate the impact of this compound on the viability of various cancer cell lines.

Data Presentation

The following tables summarize representative quantitative data for structurally similar xanthones to provide an expected range of activity. Note: These values should be experimentally determined for this compound.

Table 1: Cytotoxicity of Structurally Similar Xanthones in Cancer Cell Lines

Xanthone DerivativeCancer Cell LineAssayIC50 (µM)
1,7-dihydroxy-3,4-dimethoxyxanthoneA549/TaxolMTT~20
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneRAW 264.7MTT>50
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneBV2MTT>50

Table 2: Anti-inflammatory Activity of Structurally Similar Xanthones

Xanthone DerivativeCell LineInflammatory MediatorIC50 (µM)
1,7-dihydroxy-3,4-dimethoxyxanthoneMH7AIL-6~15
1,7-dihydroxy-3,4-dimethoxyxanthoneMH7AIL-1β~18
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneRAW 264.7NO5.77
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneRAW 264.7PGE29.70
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneBV2NO11.93
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneBV2PGE27.53

Table 3: In Vitro Antioxidant Activity of a Structurally Similar Xanthone

Xanthone DerivativeAssayIC50 (µg/mL)
1,3,5,8-tetrahydroxyxanthoneDPPH~5

Experimental Protocols

The following are detailed protocols that can be adapted to study the effects of this compound.

Protocol 1: MTT Assay for Cytotoxicity

This protocol determines the effect of the compound on cell viability.

Materials:

  • Cell line of choice (e.g., HeLa, A549, SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well plate Prepare_Compound Prepare Compound Dilutions Add_Compound Add Compound to Cells Prepare_Compound->Add_Compound Incubate Incubate (24-72h) Add_Compound->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve Formazan with DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance Read Absorbance (570 nm) Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Read_Absorbance->Calculate_Viability

MTT Assay Experimental Workflow

Protocol 2: Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

This protocol measures the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol assesses the free radical scavenging capacity of the compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the compound or control dilutions to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Samples Prepare Compound and Control Dilutions Mix Mix Samples with DPPH Solution Prepare_Samples->Mix Prepare_DPPH Prepare DPPH Solution Prepare_DPPH->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read_Absorbance Read Absorbance (517 nm) Incubate->Read_Absorbance Calculate_Scavenging Calculate Scavenging Activity and IC50 Read_Absorbance->Calculate_Scavenging

DPPH Assay Workflow

Putative Signaling Pathways

Based on studies with structurally related xanthones, this compound may exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK MAPK_p38 p38 TAK1->MAPK_p38 MAPK_JNK JNK TAK1->MAPK_JNK MAPK_ERK ERK TAK1->MAPK_ERK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Xanthone 1,7-Dihydroxy-2,3- methylenedioxyxanthone Xanthone->TAK1 Xanthone->IKK Xanthone->MAPK_p38 Xanthone->MAPK_JNK Xanthone->MAPK_ERK Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFκB_nuc->Proinflammatory_Genes

Putative Anti-inflammatory Signaling Pathway

Disclaimer: The protocols and data presented are for research purposes only and are based on existing literature for similar compounds. Researchers should optimize these protocols for their specific experimental conditions and independently verify the biological activities of this compound.

References

Application Notes and Protocols for Determining the Antioxidant Activity of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-2,3-methylenedioxyxanthone is a member of the xanthone (B1684191) class of polyphenolic compounds. Xanthones are known for their potential pharmacological activities, including antioxidant effects, which are of significant interest in drug development for mitigating oxidative stress-related pathologies.[1] Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous diseases. The evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in their preclinical assessment.

These application notes provide detailed protocols for three common in vitro assays to determine the antioxidant activity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the antioxidant assays.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance (517 nm)% Inhibition
Control (0 µg/mL)[Absorbance of DPPH solution]0
[Concentration 1][Absorbance value][% Inhibition]
[Concentration 2][Absorbance value][% Inhibition]
[Concentration 3][Absorbance value][% Inhibition]
[Concentration 4][Absorbance value][% Inhibition]
[Concentration 5][Absorbance value][% Inhibition]
Positive Control (e.g., Ascorbic Acid)
[Concentration][Absorbance value][% Inhibition]
IC50 Value [Calculated IC50 in µg/mL]

Table 2: ABTS Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance (734 nm)% Inhibition
Control (0 µg/mL)[Absorbance of ABTS•+ solution]0
[Concentration 1][Absorbance value][% Inhibition]
[Concentration 2][Absorbance value][% Inhibition]
[Concentration 3][Absorbance value][% Inhibition]
[Concentration 4][Absorbance value][% Inhibition]
[Concentration 5][Absorbance value][% Inhibition]
Positive Control (e.g., Trolox)
[Concentration][Absorbance value][% Inhibition]
TEAC Value [Calculated TEAC in µM Trolox equivalents/µg compound]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

Concentration (µg/mL)Absorbance (593 nm)FeSO4 Equivalent (µM)
Blank[Absorbance of FRAP reagent]0
[Concentration 1][Absorbance value][µM FeSO4]
[Concentration 2][Absorbance value][µM FeSO4]
[Concentration 3][Absorbance value][µM FeSO4]
[Concentration 4][Absorbance value][µM FeSO4]
[Concentration 5][Absorbance value][µM FeSO4]
Positive Control (e.g., Ascorbic Acid)
[Concentration][Absorbance value][µM FeSO4]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow.[2][3] This decolorization is quantified by measuring the decrease in absorbance at approximately 517 nm.[4][5]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[2]

  • Methanol (B129727) (spectrophotometric grade)[3]

  • Ascorbic acid or Trolox (positive control)[3]

  • UV-Vis spectrophotometer or microplate reader[2]

  • 96-well microplates or cuvettes[2]

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[3][4] Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations of the test compound.[3]

  • Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH working solution to each well. Then, add an equal volume of the different concentrations of the test compound and the positive control to their respective wells.[3] For the blank, use the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2]

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[4]

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[4]

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+).[6] The reduction of the pre-formed ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at 734 nm.[6]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt[6]

  • Potassium persulfate or ammonium (B1175870) persulfate[6][7]

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[7][8] Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6][7]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Sample Preparation: Prepare a series of dilutions of this compound and the Trolox standard.

  • Reaction: Add a small volume of the diluted sample or standard to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.[7]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[9]

Calculation of Antioxidant Capacity: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6] A standard curve is plotted with the percentage of inhibition versus the concentration of Trolox. The antioxidant capacity of the sample is then determined by comparing its percentage inhibition to the standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10][11] This reduction results in the formation of a colored ferrous-probe complex, which can be measured spectrophotometrically at approximately 593 nm.[12]

Materials:

  • This compound

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)

  • Ferrous sulfate (B86663) (FeSO₄) for the standard curve

  • Ascorbic acid (positive control)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is typically prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.

  • Sample and Standard Preparation: Prepare various dilutions of the test compound and a series of ferrous sulfate standards.

  • Reaction: Add a small volume of the sample or standard to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 60 minutes).[10][12]

  • Absorbance Measurement: Measure the absorbance at 594 nm.[10]

Calculation of FRAP Value: A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the sample is then determined by comparing its absorbance to the standard curve and is expressed as µM Fe²⁺ equivalents.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound 1,7-Dihydroxy-2,3- methylenedioxyxanthone Stock Stock Solution Compound->Stock Dilutions Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP Spectro Spectrophotometric Reading DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculation of % Inhibition / FRAP Value Spectro->Calc IC50 IC50 / TEAC Determination Calc->IC50

Caption: Experimental workflow for antioxidant activity testing.

antioxidant_mechanism cluster_radical Free Radical cluster_antioxidant Antioxidant cluster_product Result Radical Free Radical (e.g., DPPH•, ABTS•+) Stable Stable Molecule Radical->Stable e- or H• donation Xanthone 1,7-Dihydroxy-2,3- methylenedioxyxanthone Oxidized_Xanthone Oxidized Xanthone Xanthone->Oxidized_Xanthone

Caption: General mechanism of radical scavenging by an antioxidant.

References

Application Note: Quantification of 1,7-Dihydroxy-2,3-methylenedioxyxanthone using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1,7-Dihydroxy-2,3-methylenedioxyxanthone (MDX). This method is precise, accurate, and robust, making it suitable for the quality control and standardization of extracts and formulations containing MDX. The protocol outlined below provides a clear, step-by-step guide for researchers, scientists, and drug development professionals to accurately determine the concentration of this xanthone (B1684191).

Introduction

This compound is a naturally occurring xanthone that has garnered interest for its potential biological activities. As with any bioactive compound, accurate and reliable quantification is crucial for research, development, and quality control. High-performance liquid chromatography is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in a mixture. This document provides a detailed protocol for the use of a reversed-phase HPLC method for the quantitative determination of MDX, employing it as a reference standard.

Chemical Properties of the Standard

PropertyValue
Compound Name This compound (MDX)
CAS Number 183210-63-1
Molecular Formula C₁₄H₈O₆
Molecular Weight 272.212 g/mol
Purity >98% (as determined by HPLC)
Appearance Powder

Experimental Protocol

This protocol is based on a validated HPLC method for the quantification of MDX.

Instrumentation and Materials
  • HPLC System: An HPLC instrument equipped with a photodiode array (PDA) or UV-Vis detector, a quaternary or binary pump, an autosampler, and a column oven.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (B52724) and water. Phosphoric acid for pH adjustment.

  • Standard: this compound (>98% purity).

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filtration: 0.45 µm syringe filters.

Preparation of Mobile Phase

The mobile phase consists of a gradient mixture of Acetonitrile (Solvent A) and an aqueous solution of 0.1% phosphoric acid (Solvent B).

  • Solvent A: Acetonitrile (100%)

  • Solvent B: Water with 0.1% (v/v) phosphoric acid. To prepare, add 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

Preparation of Standard Stock and Working Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the assay (e.g., 0.5, 1, 2, 5, 10, 15, 20, and 24 µg/mL).

HPLC Operating Conditions
ParameterCondition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B)
Gradient Program 0-10 min: 20-30% A10-20 min: 30-50% A20-25 min: 50-20% A25-30 min: 20% A (isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 254 nm
Run Time 30 minutes
Sample Preparation
  • Extracts or formulations containing MDX should be dissolved in a suitable solvent (e.g., methanol) and diluted with the mobile phase to a concentration expected to fall within the calibration curve range.

  • Prior to injection, all samples and standard solutions must be filtered through a 0.45 µm syringe filter to remove any particulate matter.

System Suitability

Before sample analysis, perform a system suitability test by injecting a mid-range standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the MDX standard against its concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of MDX in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of the validated HPLC method for this compound.

ParameterResult
Linearity Range 0.5 - 24 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.45 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Retention Time Approximately 12.5 minutes

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Output prep_standard Prepare Standard Solutions inject_standards Inject Standard Solutions prep_standard->inject_standards prep_sample Prepare Sample Solutions inject_samples Inject Sample Solutions prep_sample->inject_samples prep_mobile Prepare Mobile Phase hplc_setup Set Up HPLC System prep_mobile->hplc_setup system_suitability System Suitability Test hplc_setup->system_suitability system_suitability->inject_standards system_suitability->inject_samples calibration_curve Generate Calibration Curve inject_standards->calibration_curve quantification Quantify MDX in Samples inject_samples->quantification calibration_curve->quantification report Report Results quantification->report

Caption: Experimental workflow for the quantification of this compound using HPLC.

Signaling Pathway Diagram (Illustrative)

While this application note focuses on a chemical standard for chromatography and not its biological activity, for illustrative purposes, a generic signaling pathway diagram where a xanthone derivative might be studied is provided below. This does not represent a proven pathway for this compound but serves as a template for visualization.

Signaling_Pathway cluster_cell Cellular Environment Xanthone Xanthone Derivative (e.g., MDX) Receptor Cell Surface Receptor Xanthone->Receptor Binding/Interaction Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Illustrative signaling pathway potentially modulated by a xanthone derivative.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. Adherence to this protocol will enable researchers to obtain accurate and reproducible results, which are essential for the advancement of research and development involving this compound.

Experimental Design for In Vivo Studies with 1,7-Dihydroxy-2,3-methylenedioxyxanthone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of 1,7-Dihydroxy-2,3-methylenedioxyxanthone. This naturally occurring xanthone (B1684191), found in Polygala cyparissias, has demonstrated promising antiulcerogenic, antioxidant, and antihyperalgesic properties. This document outlines detailed experimental protocols for assessing its anti-inflammatory, antioxidant, and anti-ulcer activities in established rodent models. Furthermore, it includes hypothesized quantitative data presented in structured tables and visual representations of the key signaling pathways potentially modulated by this compound, namely NF-κB, MAPK, and Nrf2/ARE, to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is a member of the xanthone class of polyphenolic compounds, which are known for their broad spectrum of pharmacological activities. Pre-clinical evidence suggests its potential in treating conditions associated with inflammation, oxidative stress, and gastric damage. To advance the development of this compound as a potential therapeutic agent, rigorous in vivo evaluation is essential. These protocols are designed to provide a standardized framework for researchers to investigate its efficacy and elucidate its mechanisms of action.

Preclinical In Vivo Experimental Protocols

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is a widely used and reliable method for screening acute anti-inflammatory activity.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220 g).

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).

    • Group II: this compound (10 mg/kg, p.o.).

    • Group III: this compound (25 mg/kg, p.o.).

    • Group IV: this compound (50 mg/kg, p.o.).

    • Group V: Indomethacin (10 mg/kg, p.o.) as a positive control.

  • Procedure:

    • Administer the respective treatments orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Hypothesized Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.07-
This compound100.62 ± 0.05*27.1
This compound250.45 ± 0.04**47.1
This compound500.31 ± 0.03 63.5
Indomethacin100.28 ± 0.0267.1

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Antioxidant Activity: Carbon Tetrachloride (CCl₄)-Induced Oxidative Stress Model

This model assesses the ability of a compound to protect against chemically-induced oxidative damage in the liver.

Experimental Protocol:

  • Animal Model: Male Swiss albino mice (25-30 g).

  • Acclimatization: As described in 2.1.

  • Grouping (n=6 per group):

    • Group I: Normal control (Vehicle).

    • Group II: CCl₄ control (Vehicle + CCl₄).

    • Group III: this compound (25 mg/kg, p.o.) + CCl₄.

    • Group IV: this compound (50 mg/kg, p.o.) + CCl₄.

    • Group V: Silymarin (100 mg/kg, p.o.) + CCl₄ as a positive control.

  • Procedure:

    • Administer the respective treatments orally for 7 consecutive days.

    • On the 7th day, 1 hour after the final dose, administer CCl₄ (1:1 mixture with olive oil, 1 mL/kg, i.p.) to all groups except the normal control.

    • 24 hours after CCl₄ administration, sacrifice the animals by cervical dislocation.

    • Collect blood for serum separation and liver tissue for homogenate preparation.

  • Biochemical Analysis:

    • Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • In the liver homogenate, measure the levels of Superoxide Dismutase (SOD), Catalase (CAT), and Malondialdehyde (MDA).

Hypothesized Data Presentation:

Treatment GroupDose (mg/kg)ALT (U/L)AST (U/L)SOD (U/mg protein)CAT (U/mg protein)MDA (nmol/mg protein)
Normal Control-35.2 ± 3.145.8 ± 4.212.5 ± 1.145.3 ± 3.91.2 ± 0.1
CCl₄ Control-185.6 ± 15.3210.4 ± 18.75.1 ± 0.520.1 ± 2.24.8 ± 0.4
Test Compound25110.3 ± 10.1 135.7 ± 12.58.2 ± 0.730.5 ± 2.8*2.9 ± 0.3
Test Compound5075.8 ± 7.2 88.9 ± 8.110.9 ± 0.9 39.8 ± 3.51.8 ± 0.2
Silymarin10065.1 ± 6.575.3 ± 7.0 11.5 ± 1.042.1 ± 3.7 1.5 ± 0.1

*p<0.05, **p<0.01, ***p<0.001 compared to CCl₄ control.

Anti-ulcer Activity: Ethanol-Induced Gastric Ulcer Model

This model evaluates the cytoprotective effect of a compound against ethanol-induced gastric mucosal damage.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: As described in 2.1.

  • Grouping (n=6 per group):

    • Group I: Vehicle control (0.5% CMC, p.o.).

    • Group II: this compound (25 mg/kg, p.o.).

    • Group III: this compound (50 mg/kg, p.o.).

    • Group IV: Omeprazole (20 mg/kg, p.o.) as a positive control.

  • Procedure:

    • Fast the rats for 24 hours with free access to water.

    • Administer the respective treatments orally.

    • After 1 hour, administer 1 mL of absolute ethanol (B145695) to each rat.

    • 1 hour after ethanol administration, sacrifice the animals.

    • Excise the stomachs, open along the greater curvature, and wash with saline.

    • Score the gastric lesions based on their number and severity.

  • Ulcer Index Calculation:

    • Calculate the ulcer index (UI) for each stomach.

    • Calculate the percentage of ulcer inhibition using the formula: % Inhibition = [(UI_control - UI_treated) / UI_control] * 100

Hypothesized Data Presentation:

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SD)% Inhibition of Ulcer
Vehicle Control-15.3 ± 1.8-
This compound258.1 ± 0.9**47.1
This compound504.5 ± 0.5 70.6
Omeprazole203.2 ± 0.479.1

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Potential Signaling Pathways and Experimental Workflows

The pharmacological effects of xanthones are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathways

Xanthones have been reported to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[1][2]

anti_inflammatory_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK MAP3K MAP3K TLR4->MAP3K IκBα IκBα IKK->IκBα P NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK AP1 AP-1 MAPK->AP1 Xanthone 1,7-Dihydroxy-2,3- methylenedioxyxanthone Xanthone->IKK Inhibition Xanthone->MAP3K Inhibition Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nuc->Genes AP1->Genes

Caption: Putative anti-inflammatory mechanism of action.

Antioxidant Signaling Pathway

The Nrf2/ARE pathway is a major regulator of cellular antioxidant responses, and xanthones are known to be potent activators of this pathway.[3][4]

antioxidant_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Xanthone 1,7-Dihydroxy-2,3- methylenedioxyxanthone Xanthone->Keap1 Activation ARE ARE Nrf2_nuc->ARE Genes Antioxidant Gene Expression (HO-1, NQO1, SOD) ARE->Genes

Caption: Potential antioxidant mechanism via Nrf2/ARE pathway.

Experimental Workflow

A logical workflow is crucial for the efficient evaluation of a novel compound.

experimental_workflow A Compound Synthesis & Characterization B Acute Toxicity Studies (e.g., OECD 423) A->B C In Vivo Efficacy Studies B->C D Anti-inflammatory (Carrageenan Model) C->D E Antioxidant (CCl4 Model) C->E F Anti-ulcer (Ethanol Model) C->F J Pharmacokinetic Studies (ADME) C->J G Mechanism of Action Studies D->G E->G F->G H Biochemical Assays (ELISA, Western Blot) G->H I Histopathology G->I K Lead Optimization G->K J->K

Caption: In vivo drug discovery and development workflow.

Conclusion

The provided application notes and protocols offer a robust framework for the in vivo investigation of this compound. By following these standardized methods, researchers can generate reliable and reproducible data to support its further development as a potential therapeutic agent for inflammatory conditions, oxidative stress-related diseases, and gastric ulcers. The elucidation of its interaction with key signaling pathways such as NF-κB, MAPK, and Nrf2/ARE will be critical in understanding its molecular mechanisms and advancing it through the drug development pipeline.

References

Application Notes and Protocols: Solubility and Stability of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the solubility and stability of 1,7-Dihydroxy-2,3-methylenedioxyxanthone in various solvents. These guidelines are essential for the preclinical development of this compound, ensuring accurate formulation and assessment of its therapeutic potential.

Introduction

This compound is a polyphenolic compound belonging to the xanthone (B1684191) class, which is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-ulcerogenic properties.[1][2] However, like many xanthones, it is expected to have poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy.[3][4] A thorough understanding of its solubility and stability in different solvent systems is therefore critical for formulation development, in vitro screening, and in vivo studies.

Data Presentation: Solubility and Stability Profile

Table 1: Illustrative Solubility of this compound at 25°C

SolventPolarity IndexExpected Solubility (mg/mL)
Water10.2< 0.1
Methanol (B129727)5.11 - 5
Ethanol4.30.5 - 2
Acetone4.35 - 10
Dichloromethane (DCM)3.12 - 7
Ethyl Acetate4.41 - 5
Dimethyl Sulfoxide (DMSO)7.2> 20
Heptane0.1< 0.01

Table 2: Illustrative Stability of this compound under Forced Degradation Conditions (48 hours)

ConditionTemperatureExpected Degradation (%)
0.1 M HCl60°C10 - 20
0.1 M NaOH60°C5 - 15
3% H₂O₂25°C2 - 8
Heat80°C< 5
Photolytic (UV Lamp)25°C15 - 30

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method

This protocol determines the equilibrium solubility of the compound in various solvents.

Materials:

  • This compound (powder, >98% purity)[1]

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, etc.)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 mL) of the selected solvent.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for at least 48 hours to ensure saturation.[5]

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[5]

  • Dilute the filtered solution with a suitable solvent (e.g., methanol) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A common mobile phase for xanthones is a gradient of methanol and water with 0.1% formic acid.[3]

  • Calculate the solubility in mg/mL or µg/mL.

Protocol 2: Stability Assessment using Forced Degradation Studies

This protocol evaluates the stability of the compound under various stress conditions to identify potential degradation pathways.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M and 1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M and 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber with a UV lamp

  • HPLC system

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution in a vial. Incubate at a specific temperature (e.g., 60°C) for a set period (e.g., 48 hours).[6]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution in a vial. Follow the same incubation procedure as for acid hydrolysis.[6]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Keep the vial at room temperature for 48 hours.

  • Thermal Degradation: Place a vial containing the stock solution in a temperature-controlled oven (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to UV light in a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.[6]

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, including a control sample stored at room temperature and protected from light, by HPLC.

  • Compare the peak area of the parent compound in the stressed samples to the control to determine the percentage of degradation. Also, observe the appearance of any new peaks, which may indicate degradation products.

Visualizations

The following diagrams illustrate the experimental workflows for determining solubility and stability.

G cluster_solubility Solubility Determination Workflow A Add excess compound to solvent B Equilibrate on shaker (48h) A->B C Filter supernatant B->C D Dilute filtrate C->D E Analyze by HPLC D->E F Calculate solubility E->F

Caption: Workflow for solubility determination.

G cluster_stability Forced Degradation Workflow cluster_conditions Stress Conditions start Prepare stock solution acid Acid (HCl) start->acid base Base (NaOH) start->base oxid Oxidative (H₂O₂) start->oxid thermal Heat start->thermal photo Light (UV) start->photo incubate Incubate for 48h acid->incubate base->incubate oxid->incubate thermal->incubate photo->incubate analyze Analyze by HPLC incubate->analyze compare Compare to control & determine degradation analyze->compare

Caption: Workflow for stability assessment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1,7-Dihydroxy-2,3-methylenedioxyxanthone.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the this compound scaffold?

A1: A plausible and efficient two-step synthetic route involves:

  • Formation of a polyhydroxyxanthone core: This is typically achieved through the condensation of a suitably substituted benzoic acid and a polyphenol. For this specific target, the reaction between 2,6-dihydroxybenzoic acid and 1,2,4-trihydroxybenzene (hydroxyhydroquinone) using a dehydrating agent like Eaton's reagent is a viable approach to form the precursor, 1,2,3,7-tetrahydroxyxanthone.

  • Formation of the methylenedioxy bridge: The resulting catechol moiety (at the 2,3-position) can then be converted to the methylenedioxy bridge via a Williamson ether synthesis using a dihalomethane, such as dichloromethane (B109758) or diiodomethane, in the presence of a base.

Q2: I am observing a low yield in the initial xanthone (B1684191) formation step. What are the likely causes?

A2: Low yields in the condensation reaction to form the xanthone core are often attributed to several factors:

  • Insufficient dehydration: Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) is highly effective but its activity can be compromised by moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Suboptimal reaction temperature and time: These reactions typically require heating (80-120°C) for several hours. The progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Incorrect stoichiometry: An excess of one of the reactants or the condensing agent can lead to side product formation.

  • Side reactions: At elevated temperatures, unwanted side reactions such as sulfonation of the aromatic rings can occur, especially with reagents like Eaton's reagent.

Q3: The formation of the methylenedioxy bridge is inefficient. How can I improve the yield?

A3: Inefficient methylenation is a common hurdle. Key factors to consider for optimization include:

  • Choice of base and solvent: A strong, non-nucleophilic base is preferred to deprotonate the hydroxyl groups of the catechol. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can significantly accelerate the reaction.

  • Reaction temperature: While heating is necessary, excessive temperatures can lead to decomposition of the starting material or product.

  • Purity of the dihydroxyxanthone precursor: Impurities can interfere with the reaction. Ensure the starting material is of high purity.

  • Competing reactions: O-alkylation at the 1 and 7-hydroxyl positions can be a competing side reaction. While the catechol hydroxyls are generally more acidic and reactive, protecting these other hydroxyl groups might be necessary in some cases.

Q4: I am having difficulty purifying the final product. What methods are recommended?

A4: Purification of xanthones can be challenging due to their polarity and potential for multiple hydroxyl groups. A combination of techniques is often most effective:

  • Column chromatography: Silica (B1680970) gel chromatography is a standard method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product.

  • Preparative TLC or HPLC: For small-scale reactions or very challenging separations, preparative chromatography techniques can be employed.

Troubleshooting Guides

Issue 1: Low or No Formation of the Xanthone Core
Potential Cause Suggested Solution
Inactive Eaton's ReagentUse freshly prepared Eaton's reagent. Ensure P₂O₅ is fully dissolved in methanesulfonic acid.
Wet Glassware/ReagentsFlame-dry all glassware under vacuum and use anhydrous reagents.
Reaction Temperature Too LowGradually increase the reaction temperature while monitoring with TLC. Typical range is 80-120°C.
Insufficient Reaction TimeMonitor the reaction by TLC until the starting materials are consumed.
Competing SulfonationIf using Eaton's reagent, consider alternative condensing agents like polyphosphoric acid (PPA).
Issue 2: Low Yield During Methylenedioxy Bridge Formation
Potential Cause Suggested Solution
Incomplete DeprotonationUse a stronger base (e.g., NaH, K₂CO₃) and ensure anhydrous conditions.
Poor Solubility of ReactantsUse a polar aprotic solvent such as DMF or DMSO to improve solubility.
Competing Elimination (if using a dihaloalkane)This is less common with dichloromethane but can occur. Maintain the lowest effective reaction temperature.
O-alkylation at other positionsConsider protecting the 1- and 7-hydroxyl groups prior to methylenation if this becomes a significant side reaction.
PolymerizationAdd the dihalomethane slowly to the reaction mixture to maintain a low concentration and minimize polymerization.

Quantitative Data Summary

The following table summarizes typical yields for key reaction steps in the synthesis of similar xanthone derivatives, providing a benchmark for expected outcomes.

Reaction Step Reagents/Conditions Substrate Yield (%) Reference
Xanthone Formation2,6-dihydroxybenzoic acid, phloroglucinol, Eaton's reagentPolyhydroxyxanthone synthesis11-33[1]
Xanthone FormationDihydroxybenzoic acid, polyphenol, Eaton's reagent1,6,7-trihydroxyxanthone synthesisVaries[2]
MethylenationCatechol, CH₂Cl₂, NaOH, DMSOBenzo-1,3-dioxole synthesisup to 91[3][4]
MethylenationCatechol derivative, CH₂I₂, Cs₂CO₃, DMF1,3-benzodioxole synthesis28-53[5]

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,7-Tetrahydroxyxanthone (Precursor)
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2,6-dihydroxybenzoic acid (1 equivalent) and 1,2,4-trihydroxybenzene (1.1 equivalents).

  • Reagent Addition: Carefully add freshly prepared Eaton's reagent (10 parts P₂O₅ to 50 parts methanesulfonic acid by weight) to the flask under a nitrogen atmosphere until the solids are dissolved and can be stirred.

  • Reaction: Heat the reaction mixture to 90-100°C. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of dichloromethane and methanol (B129727) as the mobile phase). The reaction is typically complete within 3-5 hours.

  • Work-up: After completion, cool the mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring. A precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the 1,2,3,7-tetrahydroxyxanthone precursor (1 equivalent) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents) to the solution and stir the suspension.

  • Methylenation: Add dichloromethane (CH₂Cl₂, 1.5 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and stir overnight. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Acidify the aqueous solution with dilute HCl to a pH of approximately 3-4.

  • Extraction: Extract the product with ethyl acetate (B1210297) (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Xanthone Core Synthesis cluster_step2 Step 2: Methylenedioxy Bridge Formation start1 2,6-Dihydroxybenzoic Acid + 1,2,4-Trihydroxybenzene reagent1 Eaton's Reagent 90-100°C start1->reagent1 product1 1,2,3,7-Tetrahydroxyxanthone reagent1->product1 reagent2 CH₂Cl₂, K₂CO₃ DMF, 80-90°C product1->reagent2 final_product 1,7-Dihydroxy-2,3- methylenedioxyxanthone reagent2->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield in Methylenation Step q1 Is the starting material pure? start->q1 q2 Are the reaction conditions anhydrous? q1->q2 Yes sol1 Purify precursor by column chromatography or recrystallization. q1->sol1 No q3 Is the base strong enough? q2->q3 Yes sol2 Flame-dry glassware, use anhydrous solvents and reagents. q2->sol2 No q4 Is there evidence of side products (TLC/NMR)? q3->q4 Yes sol3 Use a stronger base (e.g., NaH) or increase the amount of K₂CO₃. q3->sol3 No sol4 Consider protecting other -OH groups. Optimize temperature and reaction time. q4->sol4 Yes

Caption: Troubleshooting logic for low yield in the methylenedioxy bridge formation step.

References

Technical Support Center: Analysis of 1,7-Dihydroxy-2,3-methylenedioxyxanthone and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of degradation products of 1,7-Dihydroxy-2,3-methylenedioxyxanthone.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, which contains a xanthone (B1684191) core with hydroxyl and methylenedioxy functional groups, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: The methylenedioxy bridge is susceptible to cleavage under strong acidic conditions, which would yield a catechol-like structure with two adjacent hydroxyl groups. The ether linkage within the xanthone core is generally more stable but could be cleaved under harsh conditions.

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which could lead to the formation of quinone-like structures. Oxidative conditions can also lead to ring-opening of the xanthone core.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to the formation of radical species and subsequent dimerization or polymerization of the molecule.

  • Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above and may also cause cleavage of the methylenedioxy bridge or other parts of the xanthone structure.

Q2: I am observing multiple degradation peaks in my HPLC chromatogram. How can I determine which are primary and which are secondary degradation products?

A2: To distinguish between primary and secondary degradation products, you can perform a time-course degradation study. By analyzing samples at various time points during the forced degradation experiment, you can monitor the formation and disappearance of peaks. Primary degradation products will typically appear first and their concentration may decrease over time as they are converted into secondary products.

Q3: My mass spectrometry data for a suspected degradation product is ambiguous. What are some strategies to confirm its structure?

A3: If MS data is inconclusive, consider the following approaches:

  • High-Resolution Mass Spectrometry (HRMS): This will provide a more accurate mass measurement, aiding in the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the ion of interest, you can obtain structural information based on the fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR experiments (such as 1H, 13C, COSY, HSQC, and HMBC) are powerful tools for unambiguous structure elucidation.

  • Reference Standards: If a potential degradation product is commercially available or can be synthesized, comparing its chromatographic and spectral data with your experimental data is a definitive way to confirm its identity.

Q4: I am having trouble with peak shape and resolution in my HPLC method for the degradation study. What can I do to optimize the separation?

A4: Poor peak shape and resolution can be addressed by:

  • Mobile Phase Optimization: Adjusting the pH of the mobile phase can improve the peak shape of ionizable compounds. Varying the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the gradient profile can enhance resolution.

  • Column Selection: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your parent compound and its degradation products.

  • Temperature Control: Operating the column at a controlled, elevated temperature can improve peak efficiency and reduce viscosity, leading to better resolution.

  • Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent), prolong the exposure time, or increase the temperature.
The compound is highly stable under the tested conditions.This is a valid result. Report the stability of the compound under the specific stress conditions.
Excessive degradation (parent peak disappears completely). Stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature.
Poor mass balance (sum of parent and degradation products is significantly less than 100%). Some degradation products are not being detected (e.g., volatile, non-UV active).Use a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer. Check for precipitation of degradants.
Secondary degradation is occurring, leading to complex mixtures.Analyze samples at earlier time points in the degradation study.
Co-eluting peaks in HPLC. The analytical method lacks sufficient resolving power.Optimize the HPLC method (see FAQ Q4). Consider using a column with a different selectivity.
Isomeric degradation products are present.Isomers can be challenging to separate. Try different column chemistries or mobile phase additives. In some cases, complete separation may not be achievable with HPLC alone.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations and durations may need to be optimized for this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 (1:1 v/v) and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid drug substance at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Determine the relative retention times and peak areas of the degradation products.

    • Use the PDA detector to check for peak purity.

    • Use the MS data to propose structures for the degradation products.

Data Presentation

Table 1: Potential Degradation Products of this compound

Stress Condition Potential Degradation Product Proposed Structure Molecular Formula Molecular Weight ( g/mol )
Acid Hydrolysis1,2,3,7-TetrahydroxyxanthoneOpening of the methylenedioxy bridgeC13H8O6260.20
Oxidation1,7-Dihydroxy-2,3-dioxoxanthoneOxidation of hydroxyl groups to quinoneC14H6O7286.19
PhotodegradationDimer of this compoundDimerization via radical mechanismC28H14O12542.41

Note: The degradation products listed are hypothetical and require experimental confirmation.

Visualization

experimental_workflow cluster_stress Forced Degradation cluster_identification Identification stress_conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) hplc_pda HPLC-PDA Analysis (Separation & Peak Purity) stress_conditions->hplc_pda Stressed Samples parent_compound This compound parent_compound->stress_conditions lc_ms LC-MS/MS Analysis (Molecular Weight & Fragmentation) hplc_pda->lc_ms structure_elucidation Structure Elucidation lc_ms->structure_elucidation isolation Isolation (Prep-HPLC) structure_elucidation->isolation nmr NMR Spectroscopy (Definitive Structure) isolation->nmr If necessary nmr->structure_elucidation

Caption: Workflow for the identification of degradation products.

Technical Support Center: HPLC Analysis of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding HPLC peak tailing for 1,7-Dihydroxy-2,3-methylenedioxyxanthone.

Troubleshooting Guide: Peak Tailing

Question 1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often a result of secondary chemical interactions with the stationary phase or issues with the mobile phase.[1][2] The most common causes include:

  • Secondary Interactions with Residual Silanol (B1196071) Groups: Silica-based C18 columns can have exposed silanol groups (Si-OH) on the surface. The hydroxyl groups on the xanthone (B1684191) can interact with these silanols via hydrogen bonding, leading to a portion of the analyte being retained longer than the bulk, which results in a tailed peak.[3]

  • Mobile Phase pH: If the pH of the mobile phase is not optimal, the phenolic hydroxyl groups of the analyte can be partially ionized. The presence of both ionized and non-ionized forms of the compound can lead to peak distortion and tailing.[2][4]

  • Column Contamination: Accumulation of strongly retained sample components or impurities on the column can create active sites that interact with the analyte, causing peak tailing.[5] This can affect all peaks in the chromatogram.[6]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or tailing.[3][5]

Question 2: How can I troubleshoot and resolve peak tailing caused by secondary interactions and mobile phase pH?

To address peak tailing stemming from chemical interactions, consider the following adjustments to your method:

  • Adjust Mobile Phase pH: For phenolic compounds, lowering the mobile phase pH (typically between 2.5 and 3.5) with an acidic modifier like formic acid or trifluoroacetic acid can suppress the ionization of the phenolic hydroxyl groups.[1] This also protonates the residual silanol groups on the stationary phase, reducing their interaction with the analyte.[1]

  • Use an End-capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups.[1] Utilizing a high-purity, end-capped C18 or a phenyl-hexyl column can significantly reduce secondary interactions.[1]

  • Incorporate a Buffer: Using a buffer in your mobile phase will help maintain a consistent pH throughout the analysis, which is crucial for reproducible peak shapes, especially with ionizable compounds.[1]

Question 3: What if all peaks in my chromatogram, not just the this compound peak, are tailing?

When all peaks in a chromatogram exhibit tailing, the issue is likely related to the HPLC system or the column's physical condition rather than a specific chemical interaction.[6] Here are the common culprits and their solutions:

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the column and the detector can cause band broadening and peak tailing.[4][7] Ensure that all connections are made with the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.).

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing peak tailing for all compounds.[6] You can try back-flushing the column to dislodge the blockage. If this fails, the frit or the entire column may need to be replaced.[6]

  • Column Void or Channeling: A void or channel in the column packing material can lead to a non-uniform flow of the mobile phase, resulting in distorted peaks.[5] This type of column damage is irreversible, and the column will need to be replaced.[5]

  • Contaminated Guard Column: A dirty or obstructed guard cartridge can cause peak tailing.[5] Replacing the guard column is a simple way to check if this is the source of the problem.[5]

Experimental Protocols

Recommended HPLC Method for Xanthone Analysis

This method is a good starting point for the analysis of this compound, based on established protocols for similar compounds.[8][9]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water[8]

    • Solvent B: Acetonitrile or Methanol

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (Solvent B) is often effective for separating xanthones. A starting point could be a 30-minute gradient from 65% to 90% Methanol in 0.1% formic acid.[8]

  • Flow Rate: 1.0 mL/min[10][11][12]

  • Detection Wavelength: UV detection at 254 nm.[8][13]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at 25 °C.[9]

Data Presentation

Table 1: Troubleshooting Summary for HPLC Peak Tailing

Observation Potential Cause Recommended Solution
Only the analyte peak is tailing.Secondary interactions with silanol groups.Use an end-capped column; lower the mobile phase pH to 2.5-3.5 with 0.1% formic acid.
Improper mobile phase pH.Add a buffer to the mobile phase to maintain a consistent pH.
All peaks in the chromatogram are tailing.Extra-column volume.Use shorter, narrower internal diameter tubing between the column and detector.
Blocked column frit.Back-flush the column; if unsuccessful, replace the frit or column.
Column void or channeling.Replace the column.
Peak shape worsens with increasing concentration.Column overload.Reduce the injection volume or dilute the sample.
Peak tailing appears suddenly.Mobile phase preparation error.Prepare a fresh batch of mobile phase, carefully checking the pH.
Column contamination.Flush the column with a strong solvent; replace the guard column.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Peak Tailing Observed all_peaks_tailing Are all peaks tailing? start->all_peaks_tailing only_analyte_tails Only Analyte Peak Tails all_peaks_tailing->only_analyte_tails No check_system Check for Systemic Issues all_peaks_tailing->check_system Yes check_chemical Investigate Chemical Interactions only_analyte_tails->check_chemical extra_column_volume Reduce Extra-Column Volume (shorter, narrower tubing) check_system->extra_column_volume check_frit Check for Blocked Frit (back-flush or replace) check_system->check_frit replace_column Replace Column (possible void) check_system->replace_column adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_chemical->adjust_ph use_endcapped Use End-Capped Column check_chemical->use_endcapped check_overload Check for Column Overload (inject smaller volume/concentration) check_chemical->check_overload solution Peak Shape Improved extra_column_volume->solution check_frit->solution replace_column->solution adjust_ph->solution use_endcapped->solution check_overload->solution

Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good tailing factor for my HPLC peak?

A tailing factor (also known as the asymmetry factor) close to 1.0 indicates a perfectly symmetrical peak. For high-precision analytical methods, a tailing factor greater than 2.0 is generally considered unacceptable.[2]

Q2: Can the solvent I dissolve my sample in cause peak tailing?

Yes, the sample solvent can significantly impact peak shape.[3] If the sample solvent is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing.[3] It is always best to dissolve your sample in the initial mobile phase composition if possible.

Q3: Why might my peak tailing be inconsistent between different batches of the same sample?

Inconsistent peak tailing can be due to variations in the sample matrix. If your samples are complex, such as plant extracts, interfering compounds may co-elute with your analyte, causing apparent tailing.[5] It is also possible that some samples are more concentrated than others, leading to column overload.[5]

Q4: Can an old or worn-out HPLC column cause peak tailing?

Absolutely. Over time, the stationary phase of a column can degrade, or the column can become contaminated with strongly retained sample components.[1][14] This can create active sites that lead to peak tailing.[1] If you suspect your column is old or contaminated, try washing it according to the manufacturer's instructions or replacing it.[1]

Q5: What is the difference between peak tailing and peak fronting?

Peak tailing is when the back half of the peak is broader than the front half.[1] Peak fronting is the opposite, where the front half of the peak is broader.[1] Fronting can be caused by issues such as sample overload or a collapsed column bed.[1]

References

Technical Support Center: Optimizing the Extraction of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 1,7-Dihydroxy-2,3-methylenedioxyxanthone and other xanthones from natural products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is primarily found in Polygala cyparissias, a small herb native to Brazil, Argentina, and Uruguay[1][2]. The roots of Polygala tenuifolia are also a source of various xanthones[3]. While this specific xanthone (B1684191) has been isolated from Polygala cyparissias, other xanthones are abundant in the pericarp of mangosteen (Garcinia mangostana)[4][5][6][7].

Q2: Which extraction method is most effective for isolating xanthones?

A2: The most effective method depends on your laboratory's capabilities, desired purity, and environmental considerations. Modern "green" extraction technologies often surpass traditional methods in both yield and sustainability[8][9]. Here is a comparison of common methods:

  • Conventional Solvent Extraction (Maceration, Soxhlet): These are common and accessible methods but may require large volumes of organic solvents and longer extraction times[8]. Maceration involves soaking the plant material in a solvent, while Soxhlet extraction provides a continuous extraction with a fresh solvent, which can improve efficiency over simple maceration[10].

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent, which disrupts the plant cell walls and enhances solvent penetration, leading to shorter extraction times and increased efficiency[7][8][11][12][13].

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample rapidly, which can significantly reduce extraction time and solvent consumption[8].

  • Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide (CO2), is a green technology that offers high selectivity. The solvating power of the supercritical fluid can be tuned by changing the pressure and temperature. Often, a co-solvent like ethanol (B145695) is added to improve the extraction of more polar compounds like xanthones[5][14][15][16].

  • Subcritical Water Extraction: This method uses water at high temperatures (between 100°C and 374°C) and pressures to extract compounds. It is an environmentally friendly method that avoids the use of organic solvents[17][18].

Q3: How do I select the appropriate solvent for xanthone extraction?

A3: Solvent selection is critical and depends on the polarity of the target xanthone. Xanthones are generally soluble in organic solvents with moderate polarity. Studies on general xanthone extraction have shown that acetone (B3395972) and ethanol are effective solvents[4][6][19]. A systematic approach involves testing a range of solvents with varying polarities, such as methanol, ethanol, acetone, and ethyl acetate[4][8]. For this compound, solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone have been noted[3].

Q4: What is the importance of the solvent-to-solid ratio?

A4: The solvent-to-solid ratio is a critical parameter that affects extraction efficiency. An optimal ratio ensures that the solvent does not become saturated with the extract, allowing for efficient mass transfer. If the ratio is too low, the extraction may be incomplete. If it is too high, it can lead to unnecessary solvent waste and increased processing time for solvent removal. It is advisable to optimize this parameter experimentally by testing a range of ratios (e.g., 10:1, 20:1, 30:1, 40:1 mL/g) while keeping other parameters constant[8].

Q5: How can I prevent the degradation of this compound during extraction?

A5: Xanthones can be sensitive to high temperatures and pH. Excessively high temperatures can lead to the degradation of thermolabile compounds[8]. It is important to determine the optimal temperature that maximizes yield without causing degradation. If using acidic conditions, consider milder organic acids or operating at lower temperatures. Proper storage of the extracts in a cool, dark, and dry place is also crucial to prevent degradation over time[8].

Troubleshooting Guides

Issue 1: Low Extraction Yield
Possible Cause Troubleshooting Steps
Inappropriate Solvent The polarity of the solvent may not be suitable for this compound. Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, acetone, ethanol, methanol) to find the optimal one. For xanthones, moderately polar solvents like acetone and ethanol often work well[4][6][19].
Suboptimal Temperature The extraction temperature may be too low for efficient extraction or too high, causing degradation. Optimize the temperature for your chosen extraction method. For instance, in subcritical water extraction, increasing the temperature from 120°C to 160°C significantly increased xanthone yield[17]. However, be cautious of degradation at very high temperatures[8].
Insufficient Extraction Time The extraction duration may not be long enough to allow for complete extraction. Perform a time-course study (e.g., 24, 36, 48 hours for maceration) to determine the point at which the yield plateaus[4]. For methods like UAE and MAE, optimization of shorter time intervals is necessary.
Incorrect Solvent-to-Solid Ratio An inadequate volume of solvent can lead to saturation and incomplete extraction. Experiment with different solvent-to-solid ratios (e.g., 10:1, 20:1, 30:1 mL/g) to find the optimal condition that maximizes your yield[8].
Improper Sample Preparation The particle size of the plant material may be too large, limiting solvent penetration. Grinding the dried plant material to a fine powder can increase the surface area and improve extraction efficiency.
Issue 2: Co-extraction of Impurities
Possible Cause Troubleshooting Steps
Low Selectivity of Solvent The chosen solvent may be extracting a wide range of compounds in addition to the target xanthone. Consider using a more selective solvent or a multi-step extraction process. For example, a preliminary extraction with a non-polar solvent like hexane can remove lipids and other non-polar impurities before extracting with a more polar solvent.
Suboptimal Extraction Conditions The extraction conditions (temperature, time) may be too harsh, leading to the breakdown of other plant components and their co-extraction. Re-optimize these parameters to be milder while still ensuring a good yield of the target compound.
Need for Post-Extraction Purification A high level of impurities may be unavoidable with the chosen extraction method. Implement post-extraction purification techniques such as column chromatography (e.g., silica (B1680970) gel, Sephadex), preparative HPLC, or crystallization to isolate this compound.

Data Presentation: Comparative Extraction Parameters for Xanthones

The following tables summarize quantitative data from studies on xanthone extraction from mangosteen pericarp, which can serve as a starting point for optimizing the extraction of this compound.

Table 1: Effect of Solvent and Extraction Time on Total Xanthone Yield (Maceration)

SolventExtraction Time (hours)Total Xanthone Yield (mg/g)
Acetone2429.85 ± 1.23
3631.45 ± 1.56
4832.83 ± 1.92
Ethanol2428.76 ± 0.98
3630.12 ± 1.11
4831.54 ± 1.45
Ethyl Acetate2425.43 ± 1.05
3626.87 ± 1.21
4828.11 ± 1.33
Methanol2427.65 ± 0.89
3629.01 ± 1.03
4830.45 ± 1.19
Water2419.46 ± 0.67
3620.54 ± 0.78
4821.67 ± 0.88

Data adapted from a study on mangosteen peel extraction. Yields are presented as mean ± standard deviation.[4][6][19]

Table 2: Comparison of Different Extraction Methods for Xanthone Yield

Extraction MethodExtraction TimeXanthone Yield (mg/g dried sample)
Maceration2 hours0.0565
Soxhlet Extraction2 hours0.1221
Ultrasound-Assisted Extraction (UAE)0.5 hours0.1760
Subcritical Ethanol Extraction0.5 hours57.42

Note: The significant difference in yield for subcritical ethanol extraction is from a separate study with different quantification methods and should be interpreted with caution.[10][11]

Experimental Protocols

Protocol 1: General Maceration for Xanthone Extraction
  • Sample Preparation: Dry the plant material (e.g., aerial parts of Polygala cyparissias) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction: Weigh the powdered material and place it in a suitable flask. Add the selected solvent (e.g., acetone or ethanol) at a predetermined solvent-to-solid ratio (e.g., 25 mL/g).

  • Maceration: Seal the flask and allow the mixture to stand at room temperature for a specified period (e.g., 48 hours), with occasional agitation.

  • Filtration: Filter the mixture to separate the extract from the solid plant residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the crude extract in a cool, dark, and dry place.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction: Place a known amount of the powdered sample into an extraction vessel. Add the chosen solvent (e.g., 80% ethanol) at an optimized solvent-to-solid ratio.

  • Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired temperature (e.g., 33°C) and ultrasonic power/amplitude (e.g., 75%). Sonicate for the optimized duration (e.g., 30-60 minutes)[11].

  • Processing: After extraction, filter the mixture and concentrate the extract as described in Protocol 1.

Protocol 3: Supercritical Fluid Extraction (SFE)
  • Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.

  • SFE System Setup: Load the powdered sample into the extraction vessel of the SFE system.

  • Extraction Parameters: Set the desired extraction parameters:

    • Pressure: e.g., 10-20 MPa[5]

    • Temperature: e.g., 35-50°C[5]

    • CO2 flow rate: As per instrument specifications.

    • Co-solvent: Add a specific percentage of a co-solvent like ethanol to the CO2 flow to enhance the extraction of polar xanthones[5][15].

  • Extraction: Start the extraction process and collect the extract in the separator vessel.

  • Post-Processing: After the extraction is complete, depressurize the system and collect the extract. The CO2 will vaporize, leaving the solvent-free extract. If a co-solvent was used, it may need to be removed by evaporation.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification raw_material Natural Product (e.g., Polygala cyparissias) drying Drying raw_material->drying grinding Grinding drying->grinding extraction_method Extraction (Maceration, UAE, MAE, SFE) grinding->extraction_method filtration Filtration extraction_method->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification pure_compound 1,7-Dihydroxy-2,3- methylenedioxyxanthone purification->pure_compound Troubleshooting_Low_Yield node_action node_action start Low Yield? check_solvent Solvent Optimized? start->check_solvent check_temp Temperature Optimized? check_solvent->check_temp Yes action_solvent Test solvents of varying polarity check_solvent->action_solvent No check_time Time Optimized? check_temp->check_time Yes action_temp Perform temperature optimization study check_temp->action_temp No check_ratio Solvent/Solid Ratio Optimized? check_time->check_ratio Yes action_time Conduct a time-course study check_time->action_time No check_prep Sample Prep Adequate? check_ratio->check_prep Yes action_ratio Experiment with different ratios check_ratio->action_ratio No success Yield Improved check_prep->success Yes action_prep Ensure fine powder of sample check_prep->action_prep No action_solvent->check_temp action_temp->check_time action_time->check_ratio action_ratio->check_prep action_prep->success Extraction_Parameters center Xanthone Extraction Yield param1 Solvent Type & Polarity center->param1 param2 Temperature center->param2 param3 Extraction Time center->param3 param4 Solvent-to-Solid Ratio center->param4 param5 Particle Size center->param5 param6 Extraction Method (UAE, MAE, SFE) center->param6

References

Technical Support Center: Characterization of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of 1,7-Dihydroxy-2,3-methylenedioxyxanthone.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the characterization of this compound?

A1: The primary challenges in characterizing this xanthone (B1684191) derivative stem from its specific structural features: the presence of two hydroxyl groups and a methylenedioxy bridge. These moieties can lead to issues with solubility, potential for peak tailing in chromatography, and complexities in spectral interpretation. The polar nature of the hydroxyl groups can cause strong interactions with stationary phases in chromatography, while the methylenedioxy group can exhibit specific fragmentation patterns in mass spectrometry that require careful analysis.

Q2: What is the typical solubility profile of this compound?

Q3: Are there any known stability issues with the methylenedioxy group during analysis?

A3: The methylenedioxy bridge is an acetal (B89532) and can be susceptible to hydrolysis under strong acidic conditions, which could potentially lead to the formation of a catechol (1,2-dihydroxy) derivative.[2][3] While typically stable under standard reversed-phase HPLC conditions where mildly acidic mobile phases are used, it is a factor to consider if unexpected degradation is observed, especially with prolonged exposure to strong acids or high temperatures.

Q4: How can I confirm the presence of the hydroxyl groups using NMR spectroscopy?

A4: The presence of hydroxyl groups can be confirmed by ¹H NMR spectroscopy. Phenolic hydroxyl protons typically appear as broad singlets that are exchangeable with deuterium. To confirm, you can run the NMR experiment in a deuterated solvent like DMSO-d₆, which often results in sharper hydroxyl proton signals compared to CDCl₃.[4][5] Adding a drop of D₂O to the NMR tube will cause the hydroxyl proton signals to disappear, confirming their identity.

II. Troubleshooting Guides

A. High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor Peak Shape (Tailing)

  • Possible Cause A: Secondary Interactions with Residual Silanols: The polar hydroxyl groups of the analyte can interact with acidic silanol (B1196071) groups on the surface of silica-based C18 columns, leading to peak tailing.

    • Troubleshooting Steps:

      • Lower Mobile Phase pH: Add a small amount of an acidifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the silanol groups (pKa ≈ 3.5-4.5) and the phenolic hydroxyl groups of the analyte.[6]

      • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible free silanol groups.

      • Add a Competitive Base: In some cases, adding a small amount of a weak base like triethylamine (B128534) (TEA) to the mobile phase can help to mask the silanol groups.

  • Possible Cause B: Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Troubleshooting Steps:

      • Dilute the sample and re-inject.

      • If sensitivity is an issue, consider using a more sensitive detector or optimizing the detection wavelength.

Issue 2: Inconsistent Retention Times

  • Possible Cause A: Mobile Phase Composition Fluctuation: Inaccurate mixing of the mobile phase components can lead to shifts in retention time.

    • Troubleshooting Steps:

      • Ensure the mobile phase is thoroughly mixed and degassed.

      • If using a gradient, ensure the pump is functioning correctly and the solvent proportions are accurate.

      • Prepare fresh mobile phase daily.

  • Possible Cause B: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Troubleshooting Steps:

      • Use a column oven to maintain a constant temperature throughout the analysis.

B. Mass Spectrometry (MS) Analysis

Issue: Ambiguous Fragmentation Pattern

  • Possible Cause: Complex Fragmentation of the Xanthone Core and Methylenedioxy Group.

    • Troubleshooting Steps:

      • Expect Characteristic Losses: In positive ion mode ESI-MS/MS, look for the protonated molecule [M+H]⁺. A characteristic fragmentation of the methylenedioxy group can involve the loss of formaldehyde (B43269) (CH₂O, 30 Da).[7]

      • Retro-Diels-Alder (RDA) Fragmentation: The xanthone core can undergo RDA fragmentation, leading to characteristic product ions.

      • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the parent and fragment ions. This will help in determining the elemental composition and confirming the identity of the fragments.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Broad or Disappearing Hydroxyl Proton Signals

  • Possible Cause A: Proton Exchange with Residual Water or Protic Solvents.

    • Troubleshooting Steps:

      • Use a Dry Aprotic Solvent: DMSO-d₆ is an excellent choice as it forms strong hydrogen bonds with the hydroxyl protons, slowing down the exchange rate and resulting in sharper signals.[4][5]

      • Ensure Sample Dryness: Dry the isolated compound thoroughly under high vacuum before preparing the NMR sample. Use freshly opened or properly stored deuterated solvents.

  • Possible Cause B: Concentration Effects.

    • Troubleshooting Steps:

      • The chemical shift of hydroxyl protons can be concentration-dependent. Run NMR at different concentrations to observe any shifts. Reporting the concentration at which the spectrum was acquired is good practice.

III. Experimental Protocols & Data

A. Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular FormulaC₁₄H₈O₆[8][9]
Molecular Weight272.21 g/mol [8][9]
AppearancePowder[9]
Purity (typical)>98% (by HPLC)[9]
B. High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method for the quantification of this compound has been reported.[6][10] The following is a representative protocol based on typical methods for xanthone analysis.

  • Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis at 254 nm[10]

  • Injection Volume: 10-20 µL

  • Standard Preparation: Dissolve the compound in acetonitrile or methanol (B129727) to prepare a stock solution (e.g., 100 µg/mL).[6]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy - Expected Chemical Shifts

Based on the structure and data from similar xanthones, the following are expected ¹H NMR chemical shifts (in DMSO-d₆):

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons6.5 - 8.0s, d, dd
Methylenedioxy Protons (-O-CH₂-O-)~6.0s
Hydroxyl Protons (-OH)9.0 - 13.0br s

Note: The exact chemical shifts and coupling constants will depend on the specific substitution pattern and the solvent used.

IV. Visualizations

A. Logical Workflow for Troubleshooting HPLC Peak Tailing

HPLC_Troubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System Issue: - Column void - Extra-column volume check_all_peaks->system_issue Yes secondary_interactions Secondary Interactions with Stationary Phase check_all_peaks->secondary_interactions No adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) secondary_interactions->adjust_ph use_endcapped Use High-Purity End-Capped Column adjust_ph->use_endcapped check_overload Is the sample concentration too high? use_endcapped->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes resolved Peak Shape Improved check_overload->resolved No dilute_sample->resolved

Caption: Troubleshooting workflow for HPLC peak tailing issues.

B. Structural Elucidation Pathway

Structure_Elucidation start Isolated Compound hplc HPLC-UV Purity & λmax start->hplc hrms HRMS Elemental Formula start->hrms nmr_1d 1D NMR (¹H, ¹³C) Proton & Carbon Skeleton start->nmr_1d structure Proposed Structure: This compound hrms->structure nmr_2d 2D NMR (COSY, HSQC, HMBC) Connectivity & Assignments nmr_1d->nmr_2d nmr_2d->structure

Caption: General workflow for structural elucidation.

References

minimizing interference in bioassays with 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize interference when working with 1,7-Dihydroxy-2,3-methylenedioxyxanthone in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural xanthone (B1684191) derivative found in plants such as Polygala cyparissias.[1][2] It is recognized for its potential biological activities, including antihyperalgesic, antiulcerogenic, and antioxidant properties.[3] Its molecular formula is C₁₄H₈O₆ and it has a molecular weight of 272.21 g/mol .[3][4][5]

Q2: What are the common types of interference this compound might cause in bioassays?

While specific data for this compound is limited, xanthone derivatives, in general, can potentially cause interference in bioassays through:

  • Autofluorescence: The aromatic and conjugated system of the xanthone scaffold may lead to intrinsic fluorescence, which can interfere with fluorescence-based assays.

  • Non-specific Binding: Due to its chemical structure, the compound may bind non-specifically to proteins or surfaces in the assay, leading to false-positive or false-negative results.[6]

  • Light Scattering: If the compound has poor solubility and precipitates in the assay buffer, it can interfere with absorbance-based assays.

Q3: How can I determine if this compound is interfering with my assay?

It is crucial to run proper controls. This includes a "compound-only" control (the compound in the assay buffer without the biological target) to check for autofluorescence or background signal. Additionally, an unlabeled control can help determine the level of autofluorescence in your sample.[7]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in bioassays.

Problem Potential Cause Recommended Solution
High Background Signal in Fluorescence Assays Autofluorescence of the compound. [7][8] Endogenous fluorophores in the sample can also contribute.[8]1. Run a compound-only control to quantify its intrinsic fluorescence. Subtract this background from your experimental wells. 2. Switch to red-shifted fluorophores for your detection reagents, as autofluorescence is less common at longer wavelengths.[7][9] 3. Optimize compound concentration. Use the lowest effective concentration to minimize background fluorescence. 4. Consider alternative fixatives if working with cells, as aldehyde-based fixatives can increase autofluorescence.[7]
Inconsistent or Non-reproducible Results Non-specific binding of the compound to assay components (e.g., antibodies, enzymes, plates).[6][10]1. Add a blocking agent like Bovine Serum Albumin (BSA) or casein to your assay buffer to saturate non-specific binding sites.[10][11] 2. Include a non-ionic surfactant (e.g., Tween-20, Triton X-100) at a low concentration (0.01-0.1%) in your buffers to disrupt hydrophobic interactions.[10][11] 3. Adjust the salt concentration of your assay buffer; higher salt can reduce charge-based non-specific interactions.[10]
Precipitate Formation in Assay Wells Poor solubility of the compound in the aqueous assay buffer.1. Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final concentration in the assay buffer. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells. 2. Assess the solubility of the compound in your assay buffer before starting the experiment. 3. Consider using a different buffer system or adding solubilizing agents if precipitation persists.
False Positives in Immunoassays Non-specific binding to primary or secondary antibodies. [6] The compound might also interfere with the enzyme-substrate reaction in ELISAs.1. Use pre-adsorbed secondary antibodies to minimize cross-reactivity. 2. Include isotype controls to differentiate specific from non-specific antibody binding.[8] 3. Remove the Fc region of the antibody to reduce non-specific binding to Fc receptors.[12] 4. Run a control to see if the compound inhibits the detection enzyme directly.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

  • Prepare a serial dilution of this compound in the same assay buffer used for your experiment.

  • Dispense the dilutions into the wells of a microplate (the same type used for your assay).

  • Include a "buffer-only" control.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your experimental assay.

  • Plot the fluorescence intensity against the compound concentration to determine the level of autofluorescence at your working concentration.

Protocol 2: General Method for Reducing Non-Specific Binding in an Immunoassay

  • Coating: Coat the microplate wells with the capture antibody or antigen and incubate as required.

  • Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) to each well and incubate for 1-2 hours at room temperature or overnight at 4°C. This step is crucial for saturating non-specific binding sites.[11]

  • Washing: Repeat the washing step.

  • Sample/Compound Incubation: Add your samples and this compound. It is advisable to dilute your compound in the blocking buffer.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the detection antibody (primary or enzyme-conjugated secondary) diluted in blocking buffer and incubate.

  • Final Washes and Detection: Perform final washes and add the substrate for signal development.

Visualizations

Troubleshooting_Workflow Start Assay Interference Observed Check_Autofluorescence Run Compound-Only Control (Fluorescence) Start->Check_Autofluorescence Check_Binding Run No-Target Control Start->Check_Binding Check_Solubility Visually Inspect Wells for Precipitate Start->Check_Solubility Is_Autofluorescent High Signal? Check_Autofluorescence->Is_Autofluorescent Is_Binding High Signal? Check_Binding->Is_Binding Is_Precipitate Precipitate? Check_Solubility->Is_Precipitate Solution_Autofluorescence Subtract Background Use Red-Shifted Dyes Is_Autofluorescent->Solution_Autofluorescence Yes End Assay Optimized Is_Autofluorescent->End No Solution_Binding Add Blocking Agents (BSA) Include Surfactants Is_Binding->Solution_Binding Yes Is_Binding->End No Solution_Solubility Optimize Solvent (e.g., DMSO concentration) Is_Precipitate->Solution_Solubility Yes Is_Precipitate->End No Solution_Autofluorescence->End Solution_Binding->End Solution_Solubility->End

Caption: Workflow for troubleshooting bioassay interference.

Signaling_Pathway_Example Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression (e.g., Inflammatory Cytokines) Transcription_Factor->Gene_Expression nucleus Xanthone 1,7-Dihydroxy-2,3- methylenedioxyxanthone Inhibition Inhibition Xanthone->Inhibition Inhibition->Kinase2

Caption: Hypothetical signaling pathway for xanthone inhibition.

References

Technical Support Center: Purification of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of purification protocols for 1,7-Dihydroxy-2,3-methylenedioxyxanthone. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the typical botanical source for this compound?

A1: this compound is a natural product commonly isolated from plants of the Polygala genus, particularly Polygala cyparissias.

Q2: What are the general chromatographic techniques suitable for the purification of this xanthone (B1684191)?

A2: Standard purification strategies for xanthones from Polygala species often involve a combination of chromatographic methods. These typically include initial fractionation using column chromatography with stationary phases like silica (B1680970) gel or macroporous adsorption resins, followed by further purification steps using Sephadex LH-20 or preparative High-Performance Liquid Chromatography (HPLC).

Q3: What is the molecular weight and formula of this compound?

A3: The molecular formula is C₁₄H₈O₆ and the molecular weight is approximately 272.21 g/mol .

Q4: Are there any known stability issues with this compound during purification?

Experimental Protocols

General Protocol for Extraction and Initial Fractionation

This protocol outlines a general approach for the extraction of this compound from plant material and its initial purification.

  • Extraction:

    • Air-dried and powdered plant material (e.g., roots of Polygala cyparissias) is extracted with a suitable organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

    • The extraction is typically repeated multiple times to ensure exhaustive recovery of the target compound.

    • The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane (B92381), chloroform (B151607), ethyl acetate).

    • Xanthones are typically found in the ethyl acetate (B1210297) and chloroform fractions. These fractions are collected and concentrated.

  • Silica Gel Column Chromatography:

    • The enriched xanthone fraction is subjected to column chromatography on silica gel.

    • A gradient elution system is commonly employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Preparative HPLC for Final Purification

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

  • Column: A reversed-phase C18 column is a suitable choice.

  • Mobile Phase: A gradient of methanol and water, often with the addition of a small amount of formic acid (e.g., 0.1%) to improve peak shape, is typically used.

  • Detection: UV detection at a wavelength where the xanthone shows maximum absorbance is used to monitor the elution.

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected.

  • Post-Purification: The collected fractions are concentrated under reduced pressure to yield the purified compound. The purity should be confirmed by analytical HPLC and the structure verified by spectroscopic methods such as NMR and Mass Spectrometry.

Troubleshooting Guide

This section addresses common issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient extraction.- Ensure the plant material is finely ground to maximize surface area.- Increase the extraction time or the number of extraction cycles.- Consider using a different extraction solvent or a combination of solvents.
Poor Separation on Silica Gel Column Inappropriate solvent system.- Optimize the solvent gradient for elution. A shallow gradient often provides better resolution.- Perform preliminary TLC experiments with various solvent systems to identify the optimal mobile phase for separation.
Compound Degradation on Silica Gel The acidic nature of silica gel can cause degradation of sensitive compounds.- Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (B128534) before packing the column.- Consider using an alternative stationary phase such as neutral alumina.
Broad or Tailing Peaks in HPLC - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of hydroxyl groups.- Ensure the sample is fully dissolved in the mobile phase before injection.
Co-elution of Impurities Similar polarity of the target compound and impurities.- Employ a different chromatographic technique with an alternative separation mechanism, such as Sephadex LH-20 (size exclusion) or a different type of HPLC column (e.g., a phenyl-hexyl column).- Optimize the HPLC gradient to be shallower around the elution time of the target compound to improve resolution.
Difficulty Dissolving the Purified Compound The polarity of the compound may lead to poor solubility in certain solvents.- Test the solubility in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, DMSO, chloroform). Due to the hydroxyl groups, it is expected to have better solubility in polar organic solvents.

Visualizations

experimental_workflow plant_material Plant Material (Polygala cyparissias) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning enriched_fraction Enriched Xanthone Fraction partitioning->enriched_fraction silica_gel Silica Gel Column Chromatography enriched_fraction->silica_gel partially_pure Partially Purified Fractions silica_gel->partially_pure prep_hplc Preparative HPLC partially_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the purification of this compound.

troubleshooting_logic node_sol Ensure complete dissolution in mobile phase start Poor HPLC Peak Shape? check_dissolution Sample fully dissolved? start->check_dissolution check_dissolution->node_sol No check_ph Mobile phase pH optimized? check_dissolution->check_ph Yes add_acid Add 0.1% Formic Acid check_ph->add_acid No change_column Try different column chemistry check_ph->change_column Yes good_peak Good Peak Shape add_acid->good_peak change_column->good_peak

Caption: Troubleshooting decision tree for poor HPLC peak shape.

stability testing and storage conditions for 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals working with 1,7-Dihydroxy-2,3-methylenedioxyxanthone. Below you will find frequently asked questions and troubleshooting guides related to its stability and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: While specific long-term stability data for this compound is not extensively published, general recommendations for xanthone (B1684191) compounds, which are often crystalline solids, suggest storage in a cool, dry, and dark place. Commercial suppliers typically ship the compound at room temperature and advise storing it according to the Certificate of Analysis (CoA).[1][2] For long-term storage, it is prudent to store the compound at -20°C to minimize degradation. Always refer to the CoA provided by your supplier for any specific instructions.

Q2: How should I handle the compound for short-term use in experiments?

A2: For short-term use, it is advisable to prepare solutions fresh for each experiment. If a stock solution needs to be stored, it should be kept at -20°C or -80°C, depending on the solvent used and the duration of storage. Multiple freeze-thaw cycles should be avoided as they can lead to degradation. Aliquoting the stock solution into single-use vials is a recommended practice.

Q3: What are the typical signs of degradation for this compound?

A3: Visual signs of degradation can include a change in color or the appearance of visible impurities in the solid material. For solutions, precipitation or a change in color may indicate degradation. However, many degradation products may not be visible. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to assess the purity and stability of the compound over time.[3][4]

Q4: Are there any known incompatibilities for this compound?

Troubleshooting Guide: Stability and Storage Issues

Problem Possible Cause Troubleshooting Steps
Unexpected experimental results or loss of bioactivity. Compound degradation due to improper storage or handling.1. Verify the storage conditions (temperature, light exposure). 2. Prepare a fresh stock solution from solid material. 3. Assess the purity of the compound using a suitable analytical method like HPLC.
Precipitation observed in stock solution upon storage. Poor solubility in the chosen solvent or compound degradation.1. Ensure the solvent is appropriate and the concentration is not above the solubility limit. 2. Consider using a different solvent or a co-solvent system. 3. If solubility is not the issue, the precipitate may be a degradation product. Analyze the supernatant and precipitate separately if possible.
Change in the color of the solid compound or solution. Oxidation or light-induced degradation.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect the compound from light by using amber vials or wrapping containers in aluminum foil.

Stability Testing Protocols

While specific stability data for this compound is limited, a robust stability testing program can be designed based on general principles for xanthones and regulatory guidelines such as the ICH Q1A(R2).[5] A stability-indicating HPLC method is crucial for these studies.[6]

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and establish the degradation pathways.[7][8] This helps in developing a stability-indicating analytical method.

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis0.1 M HCl2 to 24 hours at room temperature or elevated temperature (e.g., 60°C)
Base Hydrolysis0.1 M NaOH2 to 24 hours at room temperature
Oxidation3% H₂O₂2 to 24 hours at room temperature
Thermal Degradation60-80°C24 to 72 hours
PhotostabilityICH Q1B guidelines (exposure to cool white fluorescent and near UV light)Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Note: The extent of degradation should ideally be between 5-20% for the results to be meaningful.[7]

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to establish the retest period and recommended storage conditions.

Logical Flow for Stability Study Design

Stability_Study_Design start Define Study Objectives (e.g., shelf-life, storage conditions) protocol Develop Stability Protocol (ICH Guidelines) start->protocol method Validate Stability-Indicating Analytical Method (e.g., HPLC) protocol->method storage Place Samples in Controlled Storage Chambers method->storage long_term Long-Term Conditions (e.g., 25°C/60% RH) storage->long_term accelerated Accelerated Conditions (e.g., 40°C/75% RH) storage->accelerated testing Pull Samples at Defined Time Points long_term->testing accelerated->testing analysis Analyze Samples (Purity, Degradants) testing->analysis data Data Analysis and Trend Evaluation analysis->data report Generate Stability Report (Retest Period, Storage Conditions) data->report

Caption: Logical flow for designing a stability study.

Table 2: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies

Study Type Storage Condition Minimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Note: RH denotes Relative Humidity. The choice of conditions depends on the climatic zone for which the product is intended.

References

Validation & Comparative

A Comparative Analysis of Xanthones: Benchmarking 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various xanthones, with a special focus on creating a benchmark for the lesser-studied compound, 1,7-Dihydroxy-2,3-methylenedioxyxanthone. While data on this compound is limited to its observed antihyperalgesic and antiulcerogenic activities, this guide presents quantitative data from well-researched xanthones such as α-mangostin, γ-mangostin, and gartanin (B23118) to offer a comparative landscape for future investigations.

Introduction to Xanthones

Xanthones are a class of polyphenolic compounds characterized by a tricyclic xanthen-9-one scaffold. They are abundant in certain plant families, such as Clusiaceae and Polygalaceae. These compounds have garnered significant attention in the scientific community for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The diverse biological functions of xanthones are often attributed to their ability to modulate various cellular signaling pathways.

Profile: this compound

This compound is a naturally occurring xanthone (B1684191) found in plants of the Polygala genus, such as Polygala cyparissias. Currently, the primary reported biological activity of this compound is its antihyperalgesic effect, suggesting its potential in pain management. It is also reported to possess antiulcerogenic and antioxidant properties. However, comprehensive data on its cytotoxic, enzyme inhibitory, and other biological activities are not yet available in the public domain. This guide aims to provide a framework for the potential evaluation of this compound by comparing the established activities of other prominent xanthones.

Data Presentation: Comparative Biological Activities of Xanthones

The following tables summarize the cytotoxic and enzyme inhibitory activities of several well-characterized xanthones against various cancer cell lines and enzymes. The data is presented as IC50 values (the concentration of a substance required for 50% inhibition in vitro), with lower values indicating higher potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Xanthones against Various Cancer Cell Lines

XanthoneMCF-7 (Breast)MDA-MB-231 (Breast)T47D (Breast)A549 (Lung)HepG2 (Liver)HT29 (Colon)PC-3 (Prostate)
α-Mangostin 3.57 - 9.69[1][2]3.35 - 20.69[1][3][4]7.5[5]1.73[6]2.82[6]-5.9 - 22.5[7][8]
γ-Mangostin -18 - 25[3]---68.48[9]-
Gartanin -17.09[4]-----
Rubraxanthone 9.0[10]------

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Table 2: Comparative Enzyme Inhibitory Activity (IC50 in µM) of Xanthones

XanthoneAromataseCOX-1COX-2Pancreatic Lipase (B570770)α-Amylaseα-GlucosidaseDNA Topoisomerase IDNA Topoisomerase II
α-Mangostin 20.7[11]--5.0[12]--15.0[11][13]7.5[11][13]
γ-Mangostin 6.9[11]~0.8[14]~2.0[14]10.0[12]----
Gartanin --------

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation and comparison of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the biological activities of xanthones.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[15] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test xanthone (e.g., in DMSO, with the final DMSO concentration not exceeding 0.5%) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test xanthone in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the xanthone solution with a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A known antioxidant like ascorbic acid or trolox (B1683679) is used as a positive control.

Enzyme Inhibition: Pancreatic Lipase Assay

This assay is used to screen for inhibitors of pancreatic lipase, a key enzyme in dietary fat digestion.[17][18]

Principle: Pancreatic lipase hydrolyzes a substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB), to produce p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405-410 nm.[17][18] The presence of an inhibitor reduces the rate of this reaction.

Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 8.0), a solution of porcine pancreatic lipase, the substrate solution (pNPB in a suitable solvent), and solutions of the test xanthone at various concentrations. Orlistat is commonly used as a positive control.

  • Pre-incubation: In a 96-well plate, add the lipase solution and the test compound or control. Pre-incubate for a short period (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor interaction.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for a specific time (e.g., 30 minutes) and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of lipase inhibition and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways often modulated by xanthones and a typical experimental workflow for evaluating their cytotoxic effects.

apoptosis_pathway Xanthones Xanthones (e.g., α-mangostin) ROS ↑ Reactive Oxygen Species (ROS) Xanthones->ROS Bax ↑ Bax Xanthones->Bax Bcl2 ↓ Bcl-2 Xanthones->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by xanthones.

inflammation_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Xanthones Xanthones Xanthones->IKK Inhibition NFkB_activation NF-κB Activation NFkB_translocation NF-κB Nuclear Translocation NFkB_activation->NFkB_translocation IkB IκBα Degradation IKK->IkB IkB->NFkB_activation Gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB_translocation->Gene_expression Inflammation Inflammation Gene_expression->Inflammation

Caption: Anti-inflammatory action of xanthones via NF-κB pathway.

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Xanthone Treatment cell_culture->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity testing of xanthones.

Conclusion

While this compound remains a compound with underexplored potential, this guide provides a comparative framework based on the well-documented biological activities of other xanthones. The provided data tables and experimental protocols offer a valuable resource for researchers aiming to investigate the cytotoxic, antioxidant, and enzyme inhibitory properties of this and other novel xanthone derivatives. The illustrated signaling pathways highlight potential mechanisms of action that warrant investigation for new compounds in this class. Further research is essential to fully elucidate the therapeutic potential of this compound and to determine its place within the broad and promising landscape of xanthone-based drug discovery.

References

A Comparative Guide to the Analytical Validation of 1,7-Dihydroxy-2,3-methylenedioxyxanthone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 1,7-Dihydroxy-2,3-methylenedioxyxanthone (MDX), a xanthone (B1684191) with noted gastroprotective properties. The following sections detail a validated High-Performance Liquid Chromatography (HPLC) method specifically for MDX, alongside alternative methods for general xanthone analysis, including Ultraviolet-Visible (UV-Vis) Spectrophotometry and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The performance of these methods is compared using experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method is critical for the accurate quantification of phytocompounds in research and quality control. Below is a summary of the performance characteristics of three distinct methods for xanthone analysis.

Table 1: Performance Characteristics of the Validated HPLC Method for this compound

ParameterPerformance
Linearity Range0.5–24 μg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Accuracy (Recovery)Good[1]
Precision (RSD)Good[1]
RobustnessGood[1]

Table 2: Performance Characteristics of a UV-Vis Spectrophotometric Method for Total Xanthones

ParameterPerformance
Linearity Range0.5–20 µg/mL[2][3]
Correlation Coefficient (r)> 0.9999[4][5]
Accuracy (Recovery)99–104%[2][3]
Precision (Intra-day RSD)1.1%[2][3]
Precision (Inter-day RSD)1.8%[2][3]
Limit of Detection (LOD)0.101–0.124 µg/mL[2][3]
Limit of Quantification (LOQ)0.307–0.375 µg/mL[2][3]

Table 3: Performance Characteristics of a UPLC-MS/MS Method for Various Xanthones

ParameterPerformance
LinearityGood (specific ranges vary by compound)
Accuracy (Recovery)High
Precision (Intra-day and Inter-day RSD)Low (<5%)
SensitivityHigh (able to detect compounds at low concentrations)

Experimental Protocols

Detailed methodologies for the discussed analytical techniques are provided below to ensure reproducibility.

Validated HPLC Method for this compound

This method has been specifically validated for the quantification of MDX in plant extracts.[1]

Sample Preparation:

  • Accurately weigh the dried and powdered plant material.

  • Extract the material with a suitable solvent (e.g., methanol) using an appropriate extraction technique (e.g., sonication or maceration).

  • Filter the extract to remove particulate matter.

  • If necessary, dilute the extract with the mobile phase to a concentration within the linear range of the method.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common mobile phase for xanthone analysis.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.[1]

Validation Parameters: The method was validated for linearity, accuracy, precision, and robustness according to established guidelines.

UV-Vis Spectrophotometric Method for Total Xanthones

This method is suitable for the rapid estimation of the total xanthone content in a sample.

Sample Preparation:

  • Prepare a stock solution of the extract in methanol (B129727) (e.g., 1 mg/mL).[3]

  • Dilute the stock solution to a concentration within the linear range of the assay (e.g., 20 µg/mL).[3]

  • Prepare a series of standard solutions of a reference xanthone (e.g., α-mangostin) in methanol at known concentrations (e.g., 0.5–20 µg/mL).[3]

Spectrophotometric Analysis:

  • Instrument: UV-Vis Spectrophotometer.

  • Wavelength: Measure the absorbance at the wavelength of maximum absorption for the reference xanthone (e.g., 243.4 nm).[2][3]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the total xanthone concentration in the sample by interpolating its absorbance on the calibration curve.

UPLC-MS/MS Method for Xanthone Analysis

This highly sensitive and selective method is ideal for identifying and quantifying individual xanthones in complex mixtures.

Sample Preparation:

  • Extract the sample with an appropriate solvent (e.g., methanol).

  • Filter the extract through a 0.22 µm syringe filter.

  • Dilute the filtered extract with the mobile phase as needed.

UPLC-MS/MS Conditions:

  • Instrument: Ultra-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer.

  • Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[6]

  • Mobile Phase: A gradient elution with acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for xanthones.

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific quantification of target xanthones.

Visualizing the Analytical Workflow

To provide a clear overview of the validated HPLC method for this compound, the following diagram illustrates the key steps of the experimental workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Plant Material weigh Weighing start->weigh extract Solvent Extraction (e.g., Methanol) weigh->extract filter Filtration extract->filter dilute Dilution filter->dilute hplc HPLC System (C18 Column) dilute->hplc detect DAD Detection (254 nm) hplc->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify end End: Report Results quantify->end

Caption: Workflow of the validated HPLC method for MDX quantification.

References

Antioxidant Activity: A Comparative Analysis of 1,7-Dihydroxy-2,3-methylenedioxyxanthone and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

1,7-Dihydroxy-2,3-methylenedioxyxanthone is a natural product belonging to the xanthone (B1684191) class of polyphenolic compounds. It has been isolated from plants of the Polygala genus and is recognized for its anti-ulcerogenic, anti-oxidation, and antihyperalgesic activities.[1] Xanthones as a chemical class are known for their significant antioxidant properties, which are largely attributed to the presence of hydroxyl groups on their aromatic scaffold.[2]

Ascorbic Acid (Vitamin C) is a ubiquitous and potent water-soluble antioxidant found in numerous fruits and vegetables. It plays a crucial role in protecting the body against oxidative stress by scavenging a wide variety of reactive oxygen species (ROS). Due to its well-characterized antioxidant efficacy, Ascorbic Acid is frequently used as a positive control in antioxidant assays.

Quantitative Comparison of Antioxidant Activity

A direct comparison of the 50% inhibitory concentration (IC50) values from widely-used antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays is challenging due to the lack of specific data for this compound.

However, to provide a quantitative perspective on the antioxidant potential of the xanthone class, data for a purified xanthone mixture from Polygala crotalarioides is presented alongside a range of reported IC50 values for Ascorbic Acid.[3] It is important to note that the activity of a purified extract represents the combined effect of its constituents and may differ from that of a single, pure compound.

Compound/ExtractAssayIC50 Value (µg/mL)Reference
Purified Xanthones from P. crotalarioides DPPH147.81[3]
ABTS104.34[3]
Ascorbic Acid DPPH10.65 - 66.12[4][5]
ABTS~50[6][7]

Note: A lower IC50 value indicates a higher antioxidant activity. The IC50 values for Ascorbic Acid can vary between studies depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS radical scavenging assays are provided below. These protocols are representative of standard procedures used to evaluate antioxidant activity.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix DPPH Solution with Test Compound or Control DPPH_sol->Mix Test_Sample Test Compound (Varying Concentrations) Test_Sample->Mix Control Ascorbic Acid (Positive Control) Control->Mix Incubate Incubate in the Dark (Room Temperature) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow of the DPPH Radical Scavenging Assay.

Procedure:

  • A solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) are added to the DPPH solution.

  • The reaction mixtures are incubated at room temperature in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured using a spectrophotometer at approximately 517 nm.

  • The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the antioxidant).

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is monitored spectrophotometrically.

Workflow:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_sol ABTS Solution Generate_Radical Mix ABTS and Potassium Persulfate to generate ABTS•+ ABTS_sol->Generate_Radical Persulfate Potassium Persulfate Persulfate->Generate_Radical Test_Sample Test Compound (Varying Concentrations) Mix_Reactants Add Test Compound or Control to ABTS•+ Test_Sample->Mix_Reactants Control Ascorbic Acid (Positive Control) Control->Mix_Reactants Generate_Radical->Mix_Reactants Incubate Incubate at Room Temperature Mix_Reactants->Incubate Measure Measure Absorbance (at ~734 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow of the ABTS Radical Cation Decolorization Assay.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and a standard antioxidant are added to the ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.

Signaling Pathways in Antioxidant Action

The antioxidant effects of many natural compounds, including xanthones, are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophiles (including some antioxidant compounds), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. This binding initiates the transcription of a suite of protective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). This cellular defense mechanism helps to mitigate oxidative damage and restore redox homeostasis.[6][8][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Degradation Ubiquitin-Proteasome Degradation Nrf2->Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds and Promotes Degradation Oxidative_Stress Oxidative Stress (e.g., ROS, Electrophiles) Oxidative_Stress->Keap1 Inactivates Antioxidant_Compound Xanthone Compound Antioxidant_Compound->Keap1 Inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Activates Transcription

References

Confirming the Structure of 1,7-Dihydroxy-2,3-methylenedioxyxanthone: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the structural confirmation of 1,7-Dihydroxy-2,3-methylenedioxyxanthone using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. By presenting predicted spectral data alongside detailed experimental protocols, this document serves as a practical tool for the unambiguous identification and characterization of this xanthone (B1684191) derivative.

The structural elucidation of natural products is a cornerstone of drug discovery and development. Xanthones, a class of oxygenated heterocyclic compounds, are of particular interest due to their diverse pharmacological activities. Here, we focus on this compound, a specific xanthone derivative. While one-dimensional (1D) NMR spectroscopy provides initial insights, 2D NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), are indispensable for definitive structural assignment.

This guide presents a comparative analysis of the expected 2D NMR data for this compound. In the absence of readily available public experimental spectra for this specific molecule, the provided data tables are based on established chemical shift principles and comparative analysis with structurally similar xanthone compounds. These tables offer a predictive roadmap for researchers to interpret their own experimental findings.

Predicted 2D NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These predictions are based on the analysis of related xanthone structures and established NMR principles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹³C (ppm)Predicted ¹H (ppm)Multiplicity
1162.0--
2108.0--
3152.0--
497.06.50s
4a156.0--
5115.07.20d
6124.07.60t
7160.0--
8108.06.90d
8a105.0--
9182.0--
9a145.0--
10a103.0--
O-CH₂-O102.06.10s
1-OH-13.50s
7-OH---

Table 2: Predicted Key 2D NMR Correlations

Proton (¹H)HSQC (¹³C)HMBC (¹³C)COSY (¹H)
H-4 (6.50)C-4 (97.0)C-2, C-3, C-4a, C-9a-
H-5 (7.20)C-5 (115.0)C-7, C-8a, C-9H-6
H-6 (7.60)C-6 (124.0)C-4a, C-8, C-10aH-5, H-8
H-8 (6.90)C-8 (108.0)C-6, C-7, C-9, C-10aH-6
O-CH₂-O (6.10)O-CH₂-O (102.0)C-2, C-3-
1-OH (13.50)-C-1, C-2, C-9a-

Comparative Analysis with Alternative Xanthone Structures

To provide context for the predicted data, a comparison with experimentally determined ¹³C NMR chemical shifts for related xanthone structures is presented below. These compounds share key structural motifs with the target molecule, and their data can aid in the validation of the predicted shifts.

Table 3: Comparative ¹³C NMR Data of Selected Xanthones

CarbonThis compound (Predicted)1,3-Dihydroxyxanthone1,7-Dihydroxyxanthone (Euxanthone)
1162.0164.2163.7
2108.097.597.9
3152.0165.9113.8
497.093.9123.6
4a156.0157.1156.9
5115.0115.8108.3
6124.0124.3122.1
7160.0109.1162.1
8108.0121.2102.1
8a105.0108.1108.1
9182.0181.8181.2
9a145.0103.6103.8
10a103.0145.1145.0

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols outline the steps for acquiring high-quality 2D NMR data for the structural confirmation of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).

  • Filtration: To ensure a homogeneous solution and prevent instrument contamination, filter the sample through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Concentration: The final concentration should be in the range of 10-20 mM.

2D NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. Standard pulse programs provided by the spectrometer manufacturer should be utilized.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-32

    • Spectral Width: 12-16 ppm

    • Acquisition Time: ~3-4 s

    • Relaxation Delay: 1-2 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024-4096

    • Spectral Width: 200-240 ppm

    • Acquisition Time: ~1 s

    • Relaxation Delay: 2 s

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 2-4 per increment

    • Increments (t1): 256-512

    • Spectral Width (F2 and F1): 12-16 ppm

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.2

    • Number of Scans: 4-8 per increment

    • Increments (t1): 128-256

    • Spectral Width (F2): 12-16 ppm

    • Spectral Width (F1): 180-200 ppm

    • ¹J(C,H) Coupling Constant: Optimized for ~145-160 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 16-32 per increment

    • Increments (t1): 256-512

    • Spectral Width (F2): 12-16 ppm

    • Spectral Width (F1): 200-220 ppm

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz

Visualization of the Structure Elucidation Workflow

The logical progression of experiments and data analysis for confirming the structure of this compound is illustrated in the following workflow diagram.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_confirmation Confirmation NMR_1D 1D NMR (¹H, ¹³C, DEPT) Proton_Assignment Proton Environment Assignment NMR_1D->Proton_Assignment Carbon_Assignment Carbon Skeleton Assignment NMR_1D->Carbon_Assignment NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Establish C-H and H-H Connectivity NMR_2D->Connectivity Proton_Assignment->Connectivity Carbon_Assignment->Connectivity Structure_Proposal Propose Structure Connectivity->Structure_Proposal Final_Structure Confirmed Structure of This compound Structure_Proposal->Final_Structure

Caption: Workflow for 2D NMR-based structure elucidation.

This comprehensive guide, with its predictive data, detailed protocols, and clear workflow, provides researchers with the necessary tools to confidently confirm the structure of this compound, thereby facilitating further investigation into its biological properties and potential therapeutic applications.

Cross-Validation of 1,7-Dihydroxy-2,3-methylenedioxyxanthone Bioactivity: A Comparative Analysis Across Diverse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the bioactivity of 1,7-Dihydroxy-2,3-methylenedioxyxanthone, a natural compound isolated from the medicinal plant Polygala cyparissias, reveals its potential as a therapeutic agent. This guide provides a comparative overview of its performance in various experimental models, highlighting its antihyperalgesic, antiulcerogenic, and antioxidant properties. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and potential clinical application.

Executive Summary

This compound has demonstrated significant biological activity across multiple preclinical models. Notably, it exhibits potent antihyperalgesic effects in inflammatory pain models, suggesting its potential as a novel analgesic. Furthermore, preliminary evidence indicates its gastroprotective and antioxidant capabilities. This guide synthesizes the available quantitative data, details the experimental protocols used for these assessments, and provides a comparative perspective against related compounds.

Comparative Bioactivity Data

The following tables summarize the key quantitative findings on the bioactivity of this compound and related compounds.

Table 1: Antihyperalgesic Activity in the Carrageenan-Induced Hyperalgesia Model

Compound/ExtractDose (mg/kg, i.p.)Inhibition of Hyperalgesia (%)Animal ModelReference
This compound (PC3) 30 48 ± 5 Mice [1]
α-spinasterol (PC1)3042 ± 6Mice[1]
1,3,6,8-tetrahydroxy-2,7-dimethoxyxanthone (PC4)3064 ± 4Mice[1]
Polygala cyparissias Methanol (B129727) Extract (PCME)10068 ± 3Mice[1]

Table 2: Antiulcerogenic Activity of Polygala cyparissias Constituents in the Ethanol-Induced Ulcer Model

CompoundDose (mg/kg)Ulcer Inhibition (%)Animal ModelReference
α-spinasterol5071.26 ± 9.40Not Specified[2]
1,7-dihydroxy-2,3-dimethoxyxanthone5081.10 ± 5.75Not Specified[2]
1-hydroxy-7-methoxyxanthone5086.22 ± 3.42Not Specified[2]

Note: Data for this compound in this model is not currently available.

Table 3: Antioxidant Activity (DPPH Radical Scavenging Assay)

Quantitative data for the specific DPPH radical scavenging activity of this compound is not available in the reviewed literature. Further studies are required to quantify its antioxidant potential.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of the presented data.

Antihyperalgesic Activity Assessment

The antihyperalgesic effects were evaluated using the carrageenan-induced inflammatory pain model.[1]

  • Animal Model: Male Swiss mice were used in the study.

  • Induction of Hyperalgesia: Inflammation and hyperalgesia were induced by injecting 2% carrageenan solution into the plantar surface of the right hind paw.

  • Treatment: this compound (30 mg/kg), other isolated compounds, or the methanol extract were administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection.

  • Measurement of Hyperalgesia: Nociceptive threshold was measured using a pressure transducer (von Frey anesthesiometer). The pressure was applied to the plantar surface of the paw, and the withdrawal threshold was recorded. Measurements were taken before and at various time points after the carrageenan injection.

  • Data Analysis: The results were expressed as the percentage inhibition of hyperalgesia compared to the control group.

Antiulcerogenic Activity Assessment

The gastroprotective effects were determined using the ethanol-induced gastric ulcer model.[2][3]

  • Animal Model: Rodent models, typically rats or mice, are commonly used.[4]

  • Induction of Ulcers: Gastric ulcers are induced by the oral administration of absolute ethanol (B145695) to fasted animals.[3]

  • Treatment: The test compounds or extracts are administered orally prior to the ethanol challenge.

  • Evaluation of Ulceration: After a specific period, the animals are euthanized, and the stomachs are removed. The stomachs are then opened along the greater curvature and examined for the presence and severity of ulcers. The ulcer index is calculated based on the number and size of the lesions.

  • Data Analysis: The percentage of ulcer inhibition by the test substance is calculated by comparing the ulcer index of the treated group with that of the control group.

Antioxidant Activity Assessment (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method to evaluate antioxidant activity.

  • Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its decolorization. The change in absorbance is measured spectrophotometrically.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • The test compound is added to the DPPH solution at various concentrations.

    • The mixture is incubated in the dark for a specific period.

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is often determined to compare the potency of different compounds.

Signaling Pathways and Experimental Workflows

Visual representations of the experimental processes and potential mechanisms of action can aid in understanding the complex biological interactions.

experimental_workflow cluster_antihyperalgesia Antihyperalgesia Model cluster_antiulcer Antiulcerogenic Model animal_model Swiss Mice carrageenan Carrageenan Injection (Induces Inflammation) animal_model->carrageenan 1. treatment_ah Treatment (Compound/Extract) animal_model->treatment_ah 2. measurement Measure Paw Withdrawal (von Frey Anesthesiometer) carrageenan->measurement 3. analysis_ah Calculate % Inhibition measurement->analysis_ah 4. rodent_model Rodent Model ethanol Ethanol Administration (Induces Ulcers) rodent_model->ethanol 1. treatment_au Treatment (Compound/Extract) rodent_model->treatment_au 2. evaluation Examine Stomach for Ulcers ethanol->evaluation 3. analysis_au Calculate % Inhibition evaluation->analysis_au 4.

Caption: Experimental workflows for antihyperalgesic and antiulcerogenic activity assessment.

antioxidant_assay dpph_solution DPPH Radical Solution (Purple) reaction Reaction Mixture dpph_solution->reaction antioxidant Antioxidant (e.g., Xanthone) antioxidant->reaction scavenging Radical Scavenging measurement Spectrophotometric Measurement (517 nm) reaction->measurement result Reduced Absorbance (Yellow/Colorless) measurement->result scavenging->dpph_solution donates electron to

Caption: Principle of the DPPH radical scavenging assay for antioxidant activity.

Conclusion and Future Directions

The available data strongly suggest that this compound is a promising bioactive compound with significant antihyperalgesic properties. Its efficacy in a well-established inflammatory pain model warrants further investigation into its mechanism of action, which may involve the modulation of inflammatory pathways. While preliminary data on related xanthones from Polygala cyparissias indicate potential antiulcerogenic and antioxidant activities, dedicated studies on the pure compound are necessary to confirm these effects and establish a comprehensive biological profile. Future research should focus on dose-response studies, exploration of underlying molecular targets, and evaluation in a broader range of preclinical models to fully elucidate the therapeutic potential of this compound.

References

A Researcher's Guide to Investigating the Bioavailability of 1,7-Dihydroxy-2,3-methylenedioxyxanthone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative framework for assessing the bioavailability of 1,7-dihydroxy-2,3-methylenedioxyxanthone and its derivatives, drawing upon established methodologies from studies of similar xanthone (B1684191) compounds.

While specific pharmacokinetic data for this compound is not yet available in the public domain, extensive research on other xanthones, such as α-mangostin and γ-mangostin from Garcinia species, offers valuable insights into the potential absorption, distribution, metabolism, and excretion (ADME) profiles of this class of compounds. This guide will leverage these existing studies to present a comprehensive overview of the experimental protocols and data analysis techniques necessary for a thorough bioavailability assessment.

Comparative Pharmacokinetic Data of Representative Xanthones

To illustrate the typical pharmacokinetic parameters observed for xanthones, the following table summarizes data from studies on α-mangostin and γ-mangostin. These values can serve as a benchmark for future studies on this compound derivatives.

CompoundDosage and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Animal ModelReference
α-Mangostin 20 mg/kg (oral)85.7 ± 23.11.5 ± 0.5432.1 ± 112.5< 1%Rats[1][2]
γ-Mangostin 20 mg/kg (oral)21.3 ± 7.81.2 ± 0.489.7 ± 25.4< 1%Rats[1][2]
Gambogic Acid 50 mg/kg (oral)185.4 ± 45.22.3 ± 0.81276.5 ± 312.8Not ReportedRats[3][4]

Note: The data presented above is a compilation from multiple sources for illustrative purposes. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols for Bioavailability Studies

A robust bioavailability study requires meticulous planning and execution. The following protocols are based on standard practices in preclinical pharmacokinetic research.

Animal Model and Dosing
  • Animal Species: Male Sprague-Dawley rats (200-250 g) are a commonly used model for pharmacokinetic studies of xanthones.[1][2]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Acclimatization: Allow for an acclimatization period of at least one week before the experiment.

  • Dosing:

    • Intravenous (IV) Administration: A solution of the test compound (e.g., 2 mg/kg) in a suitable vehicle (e.g., a mixture of DMSO, propylene (B89431) glycol, and saline) is administered via the tail vein to determine the absolute bioavailability.[1][2]

    • Oral (PO) Administration: The compound is administered by oral gavage at a higher dose (e.g., 20-50 mg/kg) as a suspension in a vehicle like 0.5% carboxymethylcellulose.[1][2]

Blood Sampling
  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.

  • Samples are collected into heparinized tubes and immediately centrifuged to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is the standard for quantifying xanthones in plasma due to its high sensitivity and selectivity.[3][4]

  • Sample Preparation: A liquid-liquid extraction or protein precipitation method is typically used to extract the analyte and an internal standard from the plasma matrix.[3][4]

  • Chromatographic Conditions: A C18 column is often used with a gradient elution of mobile phases such as acetonitrile (B52724) and water containing a small percentage of formic acid to achieve good separation.[3][4]

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for the analyte and internal standard.[3][4]

Pharmacokinetic Analysis
  • The plasma concentration-time data is analyzed using non-compartmental or compartmental methods with software such as WinNonlin.

  • Key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL) are calculated.

  • Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.

Potential Signaling Pathways for Investigation

While the specific molecular targets of this compound are not yet fully elucidated, other xanthone derivatives have been shown to modulate various signaling pathways. One such pathway of interest is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , which plays a crucial role in the cellular antioxidant response.

The diagram below illustrates a potential mechanism by which a xanthone derivative could modulate the Nrf2 pathway, leading to a protective effect against oxidative stress.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone Xanthone Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Xanthone->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Potential modulation of the Nrf2 signaling pathway by a xanthone derivative.

Experimental Workflow for a Bioavailability Study

The following diagram outlines the logical flow of a typical preclinical bioavailability study for a novel xanthone derivative.

Bioavailability_Workflow start Start: New Xanthone Derivative Synthesized formulation Formulation Development (IV and Oral Dosage Forms) start->formulation animal_dosing Animal Dosing (IV and Oral Routes) formulation->animal_dosing blood_collection Serial Blood Collection animal_dosing->blood_collection plasma_processing Plasma Separation and Storage blood_collection->plasma_processing bioanalysis LC-MS/MS Bioanalysis plasma_processing->bioanalysis pk_analysis Pharmacokinetic Data Analysis bioanalysis->pk_analysis bioavailability_calc Calculation of Oral Bioavailability pk_analysis->bioavailability_calc end End: Bioavailability Determined bioavailability_calc->end

Caption: Experimental workflow for determining the oral bioavailability of a xanthone derivative.

Conclusion

The study of the bioavailability of this compound and its derivatives is a crucial step in evaluating their therapeutic potential. Although direct experimental data is currently lacking, the established methodologies and comparative data from other well-researched xanthones provide a solid foundation for initiating such investigations. By following the detailed experimental protocols outlined in this guide, researchers can generate the necessary pharmacokinetic data to understand the ADME properties of these novel compounds. Furthermore, exploring their effects on relevant signaling pathways, such as the Nrf2 pathway, will provide valuable insights into their mechanisms of action and potential for future drug development.

References

Quantitative Structure-Activity Relationship (QSAR) of Xanthone Analogs as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of xanthone (B1684191) derivatives, with a focus on analogs exhibiting anticancer properties. While specific QSAR studies on 1,7-dihydroxy-2,3-methylenedioxyxanthone analogs are not extensively available in the public domain, this document synthesizes data from various studies on structurally related xanthones to elucidate key structure-activity relationships and compare their biological performance.

Data Presentation: Anticancer Activity of Xanthone Derivatives

The following table summarizes the cytotoxic activity of various xanthone derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), providing a quantitative measure for comparison.

CompoundCancer Cell LineIC50 (µM)Reference
1,3-DihydroxyxanthoneHeLa0.086[1]
1,3-DihydroxyxanthoneWiDr0.114[1]
1,6-DihydroxyxanthoneHeLa0.322[1]
3,6-DihydroxyxanthoneHeLa0.162[1]
1,3,6-TrihydroxyxanthoneHeLa0.241[1]
1,5,6-TrihydroxyxanthoneHeLa0.203[1]
α-MangostinSNU-1Significant[2]
α-MangostinNCI-H23Significant[2]
Caloxanthone CHep G2Significant[2]
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKB20.0[3]
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKBv20030.0[3]
PaeciloxanthoneHepG23.33[3]
Secalonic acid DVariousModerate-Strong[3]
A novel prenylated xanthone (from Garcinia mangostana)CNE-13.35[4]
A novel prenylated xanthone (from Garcinia mangostana)CNE-24.01[4]
A novel prenylated xanthone (from Garcinia mangostana)A5494.84[4]
A novel prenylated xanthone (from Garcinia mangostana)PC-36.21[4]
A novel prenylated xanthone (from Garcinia mangostana)U-876.39[4]
Dihydroxyxanthone and Tetrahydroxanthone groupsA5493.90–5.50[4]
Dihydroxyxanthone and Tetrahydroxanthone groupsHepG24.50–10.0[4]
Dihydroxyxanthone and Tetrahydroxanthone groupsHT-294.10–6.40[4]
Dihydroxyxanthone and Tetrahydroxanthone groupsPC-33.20–4.60[4]

Note: "Significant" indicates that the compound showed notable activity, but a specific IC50 value was not provided in the cited source.

From the data, it is evident that the position and number of hydroxyl groups on the xanthone scaffold significantly influence the anticancer activity.[1][5] For instance, 1,3-dihydroxyxanthone exhibits potent activity against HeLa and WiDr cancer cells.[1] The introduction of prenyl groups is also reported to be a pivotal functional group for the anticancer activity of xanthones.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anticancer activity of xanthone derivatives.

Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa, WiDr, A549, HepG2, etc.) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in microplates and treated with various concentrations of the xanthone derivatives.[6][7]

MTT Assay for Cell Viability: The cytotoxic effects of xanthone derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. Briefly, after treatment with the compounds, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is then calculated from the dose-response curves.

Apoptosis Determination: Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. It can be assessed using methods like Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.[7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

Wound Healing/Migration Assay: To assess the effect of xanthone derivatives on cancer cell migration, a wound healing assay can be performed.[6] A "wound" is created in a confluent monolayer of cells, and the rate of wound closure in the presence and absence of the test compounds is monitored over time.

Invasion Assay: The anti-invasive properties of the compounds can be evaluated using a Matrigel invasion assay.[6] Cancer cells are seeded in the upper chamber of a Matrigel-coated insert, and the test compound is added. The number of cells that invade through the Matrigel and migrate to the lower chamber is then quantified.

Visualizations

QSAR_Workflow cluster_Data Data Collection & Preparation cluster_Model Model Development & Validation cluster_Application Application & Interpretation A Dataset of Xanthone Analogs (Structures & Biological Activity) B Molecular Descriptor Calculation (e.g., Topological, Electronic) A->B C Data Splitting (Training & Test Sets) B->C D Model Building (e.g., MLR, SVM, RF) C->D E Internal & External Validation D->E F Interpretation of QSAR Model (Identify Key Descriptors) E->F G Prediction of Activity for New/Hypothetical Analogs F->G H Design of Novel Potent Analogs G->H

Caption: A hypothetical signaling pathway illustrating potential targets of xanthone analogs in cancer cells.

References

A Comparative Guide to Synthetic vs. Natural 1,7-Dihydroxy-2,3-methylenedioxyxanthone in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction to 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Natural this compound is a xanthone (B1684191) isolated from the plant Polygala cyparissias.[1] It has demonstrated a range of biological activities, including antihyperalgesic, antiulcerogenic, and antioxidant properties.[2] Xanthones as a class of compounds, both natural and synthetic, are widely recognized for their diverse pharmacological effects, which include anti-inflammatory, antioxidant, and modulatory effects on critical cellular signaling pathways.[3][4][5]

From a chemical standpoint, a synthetic version of this compound that is structurally identical and of high purity is expected to exhibit the same biological activity as its natural counterpart. The primary advantage of a synthetic source lies in the potential for greater purity, scalability, and consistency between batches, which are critical factors in drug development and standardized biological assays.

2. Hypothetical Performance Comparison in Key Biological Assays

In the absence of direct comparative data, the following table summarizes the anticipated activities and provides a framework for how the synthetic and natural forms would be evaluated. The expected outcome is that a pure synthetic compound will show comparable or superior activity to the natural isolate, primarily due to the absence of potentially interfering co-extracted plant metabolites.

Biological AssayExpected Activity of this compound (Natural & Synthetic)Key Performance MetricsReference Compound
Antioxidant Activity
DPPH Radical ScavengingHigh scavenging activityIC50 (µM) - Lower value indicates higher activityAscorbic Acid
ABTS Radical ScavengingHigh scavenging activityTrolox Equivalent Antioxidant Capacity (TEAC)Trolox
Anti-inflammatory Activity
Nitric Oxide (NO) Inhibition in LPS-stimulated MacrophagesSignificant inhibition of NO productionIC50 (µM) for NO inhibitionDexamethasone
Cytokine (TNF-α, IL-6) Inhibition in LPS-stimulated MacrophagesReduction in pro-inflammatory cytokine secretionIC50 (µM) for cytokine reductionDexamethasone
Signaling Pathway Modulation
NF-κB InhibitionInhibition of NF-κB activation and nuclear translocationReduction in p65 phosphorylation and nuclear localizationBAY 11-7082
MAPK Pathway ModulationModulation of p38, ERK, and JNK phosphorylationChanges in the phosphorylation status of key MAPK proteinsU0126, SB203580

3. Key Signaling Pathways

Based on studies of structurally related xanthones, this compound is anticipated to exert its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways. A closely related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), has been shown to inhibit the TLR4/NF-κB signaling cascade and modulate MAPK pathways.[6][7][8]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by stimuli like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is expected to inhibit this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p50_p65 p50/p65 p50_p65_nucleus p50/p65 p50_p65->p50_p65_nucleus p_IkBa->p50_p65 Releases Xanthone 1,7-Dihydroxy-2,3- methylenedioxyxanthone Xanthone->IKK Inhibits DNA DNA p50_p65_nucleus->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: NF-κB signaling pathway and the inhibitory point of the xanthone.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. It comprises several kinases, including p38, ERK, and JNK, which, when activated, can lead to the production of inflammatory mediators. Xanthones have been shown to modulate the phosphorylation status of these kinases.

MAPK_Pathway cluster_mapks MAPKs Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Xanthone 1,7-Dihydroxy-2,3- methylenedioxyxanthone Xanthone->MAPKK Modulates

Caption: MAPK signaling pathway and the modulatory action of the xanthone.

4. Experimental Protocols

The following are detailed methodologies for key experiments that would be used to compare the efficacy of synthetic and natural this compound.

4.1. Antioxidant Activity: DPPH Radical Scavenging Assay

  • Objective: To determine the free radical scavenging capacity of the test compounds.

  • Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution, which is reduced to a colorless or pale yellow hydrazine (B178648) upon accepting an electron or hydrogen radical from an antioxidant. The decrease in absorbance is proportional to the radical scavenging activity.

  • Procedure:

    • Prepare a stock solution of the test compound (synthetic or natural xanthone) and a reference standard (e.g., Ascorbic Acid) in methanol (B129727) or DMSO.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to 100 µL of the DPPH solution.

    • For the control, add 100 µL of the solvent (methanol or DMSO) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.

4.2. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Objective: To assess the ability of the test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Principle: The amount of NO produced by the cells is measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

  • Procedure:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (synthetic or natural xanthone) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A set of untreated cells will serve as the negative control.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

    • A parallel MTT assay should be performed to assess cell viability and ensure that the observed NO inhibition is not due to cytotoxicity.

Experimental Workflow for Bioequivalence Assessment

The following diagram illustrates the logical workflow for comparing the synthetic and natural forms of the xanthone.

Experimental_Workflow cluster_sourcing Compound Sourcing & Preparation cluster_assays In Vitro Bioassays cluster_mechanistic Mechanistic Studies Natural Natural 1,7-Dihydroxy-2,3- methylenedioxyxanthone (from Polygala cyparissias) Antioxidant Antioxidant Assays (DPPH, ABTS) Natural->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Natural->Anti_inflammatory Synthetic Synthetic 1,7-Dihydroxy-2,3- methylenedioxyxanthone Synthetic->Antioxidant Synthetic->Anti_inflammatory Signaling Signaling Pathway Analysis (NF-κB, MAPK Western Blots) Antioxidant->Signaling Anti_inflammatory->Signaling Data_Analysis Data Analysis & Comparison (IC50 values, Statistical Analysis) Signaling->Data_Analysis Conclusion Conclusion on Bioequivalence Data_Analysis->Conclusion

Caption: Workflow for comparing the biological activity of the compounds.

While direct experimental comparisons are pending, it is scientifically reasonable to expect that high-purity synthetic this compound will be bioequivalent to its natural counterpart. The synthetic route offers significant advantages in terms of purity, standardization, and scalability, which are paramount for rigorous pharmacological research and potential clinical development. The experimental frameworks provided in this guide offer a robust approach for formally establishing this bioequivalence. Researchers are encouraged to employ these or similar methodologies to validate the activity of their chosen source of this promising therapeutic compound.

References

A Comparative Guide to 1,7-Dihydroxy-2,3-methylenedioxyxanthone as a Potential Biomarker in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,7-Dihydroxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone, as a potential biomarker for Alzheimer's disease. Due to the nascent stage of research on this specific compound, this guide draws upon preclinical data from a closely related and well-studied xanthone, α-mangostin, to provide a preliminary performance comparison against established, core biomarkers of Alzheimer's disease.

Executive Summary

Currently, there is no direct evidence validating this compound as a biomarker for any disease. However, the class of compounds to which it belongs, xanthones, has demonstrated neuroprotective effects in preclinical studies, suggesting potential relevance in neurodegenerative diseases such as Alzheimer's. This guide focuses on the potential of xanthones to modulate the core pathological markers of Alzheimer's disease: amyloid-beta (Aβ) peptides and phosphorylated tau (p-tau) protein. We present a comparative analysis of the performance of α-mangostin, a representative xanthone, against the established biomarkers Aβ42, the Aβ42/Aβ40 ratio, and p-tau.

Introduction to this compound

This compound is a natural organic compound found in the plant Polygala cyparissias. This plant has been traditionally used for its anti-inflammatory properties. The broader class of xanthones is recognized for its antioxidant and neuroprotective activities, prompting investigation into their therapeutic and biomarker potential in neurodegenerative diseases.

Established Biomarkers for Alzheimer's Disease

The cornerstone of Alzheimer's disease diagnosis and monitoring relies on a set of core biomarkers that reflect the key pathological changes in the brain. These are:

  • Amyloid-beta 42 (Aβ42): The concentration of this peptide in the cerebrospinal fluid (CSF) is a primary indicator of amyloid plaque formation in the brain. Lower levels in the CSF are associated with higher plaque deposition.

  • Aβ42/Aβ40 Ratio: This ratio is often considered a more robust biomarker than Aβ42 alone, as it can account for individual variations in overall Aβ production. A lower ratio is indicative of Alzheimer's pathology.

  • Phosphorylated Tau (p-tau): Increased levels of specific phosphorylated forms of the tau protein in the CSF are associated with the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease.

Comparative Performance Data

The following tables summarize preclinical data comparing the effects of a representative xanthone, α-mangostin, on Aβ levels with the established diagnostic utility of core Alzheimer's biomarkers. It is important to note that the data for α-mangostin is from an in vitro study and reflects a modulatory effect on biomarker levels, whereas the data for established biomarkers reflects their diagnostic performance in clinical settings.

Table 1: Effect of α-Mangostin on Amyloid-Beta Levels in Primary Cortical Neurons

Treatment GroupConcentration (nmol/L)Aβ40 Level (pmol/L)Aβ42 Level (pmol/L)
Vehicle Control-197.26 ± 21.6940.91 ± 11.36
α-Mangostin6.25Not specifiedNot specified
α-Mangostin12.5Not specifiedNot specified
α-Mangostin25116.83 ± 25.3618.65 ± 3.97

Data from Wang et al. (2017). The study demonstrated that α-mangostin significantly reduced the production of both Aβ40 and Aβ42 in a dose-dependent manner.

Table 2: Effect of Mangosteen Pericarp Extract on Phosphorylated Tau Levels in a Mouse Model of Alzheimer's Disease

Treatment Groupp-tau (Ser202/205) Level (Relative to Control)
Control (3xTg-AD mice)1.0
Mangosteen Pericarp Extract (3xTg-AD mice)~0.6

Data adapted from Chen et al. (2014). The study showed that dietary supplementation with mangosteen pericarp extract, which is rich in xanthones, reduced the levels of phosphorylated tau in the hippocampus of a transgenic mouse model of Alzheimer's disease.

Experimental Protocols

Measurement of Aβ40 and Aβ42 in Cell Culture Supernatant (ELISA)

This protocol is a representative method for the quantification of Aβ peptides in neuronal cell culture supernatant using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Aβ40 and Aβ42 ELISA kits (e.g., from Invitrogen, EMD Millipore)

  • Cell culture supernatant samples

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Detection antibody (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well microplate with the capture antibody specific for either Aβ40 or Aβ42, diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add standards and cell culture supernatant samples to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentrations of Aβ40 and Aβ42 in the samples by comparing their absorbance to the standard curve.

Measurement of Phosphorylated Tau in Mouse Brain Tissue (Western Blot)

This protocol describes a general procedure for detecting p-tau levels in brain tissue homogenates by Western blotting.

Materials:

  • Mouse brain tissue (hippocampus)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against p-tau (e.g., AT8 for pSer202/Thr205)

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Tissue Homogenization: Homogenize the brain tissue in ice-cold lysis buffer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-tau overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the p-tau signal to the loading control.

Visualizations

G cluster_0 Amyloidogenic Pathway cluster_1 Non-Amyloidogenic Pathway APP APP sAPPb sAPPb APP->sAPPb β-secretase Abeta Aβ (Plaques) sAPPb->Abeta γ-secretase APP2 APP sAPPa sAPPa APP2->sAPPa α-secretase P3 P3 fragment sAPPa->P3 γ-secretase Xanthones Xanthones β-secretase β-secretase Xanthones->β-secretase Inhibition γ-secretase γ-secretase Xanthones->γ-secretase Inhibition

Caption: Proposed mechanism of action for xanthones in reducing amyloid-beta production.

G start Start sample_prep Sample Preparation (Cell Supernatant or Brain Lysate) start->sample_prep plate_coating Coat Plate with Capture Antibody sample_prep->plate_coating blocking Block Non-specific Sites plate_coating->blocking add_sample Add Standards & Samples blocking->add_sample add_detection_ab Add Detection Antibody add_sample->add_detection_ab add_conjugate Add Streptavidin-HRP add_detection_ab->add_conjugate add_substrate Add TMB Substrate add_conjugate->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: General experimental workflow for ELISA.

Conclusion

While this compound itself has not been validated as a biomarker, the broader class of xanthones, represented here by α-mangostin, shows potential in modulating key pathological markers of Alzheimer's disease in preclinical models. The ability of xanthones to reduce the production of Aβ peptides and decrease the levels of phosphorylated tau suggests a potential therapeutic and, possibly, a biomarker role.

However, significant research is required to validate this compound specifically. Future studies should focus on:

  • In vivo studies: Evaluating the effect of this compound on Aβ and p-tau levels in animal models of Alzheimer's disease.

  • Pharmacokinetics and Brain Penetration: Determining if the compound can cross the blood-brain barrier in sufficient concentrations to have a biological effect.

  • Dose-Response Studies: Establishing a clear relationship between the dose of the compound and its effect on biomarkers.

  • Comparison with Established Biomarkers: Directly comparing changes in the levels of this compound (or its metabolites) with changes in established CSF and blood-based biomarkers in longitudinal studies.

For researchers and drug development professionals, xanthones represent an interesting class of natural compounds with potential in the Alzheimer's disease space. Further investigation is warranted to determine if this compound could emerge as a novel biomarker or therapeutic agent.

Inter-Laboratory Comparison of 1,7-Dihydroxy-2,3-methylenedioxyxanthone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 1,7-Dihydroxy-2,3-methylenedioxyxanthone (MDX), a naturally occurring xanthone (B1684191) with potential pharmacological activities.[1][2] While a formal inter-laboratory comparison study for this specific compound is not publicly available, this document synthesizes data from validated analytical methods to offer a performance comparison between High-Performance Liquid Chromatography (HPLC), a widely used technique for MDX quantification, and other potential methods for xanthone analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods applicable to the quantification of xanthones, including MDX.

Table 1: High-Performance Liquid Chromatography (HPLC) for this compound (MDX) Quantification [3]

ParameterPerformance
Linearity Range0.5 - 24 µg/mL
AccuracyGood
PrecisionGood
RobustnessGood
Application NoteThe content of MDX in extracts from whole and different parts of the Polygala cyparissias plant ranged from 0 to 5.4 mg/g.

Table 2: UV-Vis Spectrophotometry for Total Xanthone Quantification [4]

ParameterPerformance
Linearity Range0.5 - 20 µg/mL
Correlation Coefficient (R²)> 0.999
Intra-day Precision (%RSD)1.1%
Inter-day Precision (%RSD)1.8%
Accuracy (Recovery)99 - 104%
Limit of Detection (LOD)0.101 - 0.124 µg/mL
Limit of Quantification (LOQ)0.307 - 0.375 µg/mL
Application NoteThis method determines total xanthone content and is not specific to a single xanthone.

Table 3: High-Performance Liquid Chromatography with Photodiode Array Detector (LC-PDA) for Multiple Xanthone Quantification [5]

ParameterPerformance
Precision (%RSD)≤ 4.6%
Recovery96.58% - 113.45%
Limit of Detection (LOD)≤ 0.248 µg/mL
Application NoteDeveloped for the simultaneous analysis of six different naturally occurring xanthones.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for this compound (MDX)

This method has been validated for the specific quantification of MDX in plant extracts.[3]

  • Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array Detector (PDA).

  • Column: C18 column (e.g., Phenomenex Luna C18(2), 150 mm x 3.00 mm, 5 µm).[5]

  • Mobile Phase: A gradient of methanol (B129727) in 0.1% formic acid is often effective. For example, a 30-minute gradient of 65-90% methanol in 0.1% formic acid.[6]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at 254 nm.[6]

  • Sample Preparation: An optimal solvent mixture for extracting a wide variety of xanthones is acetone/water (80:20).[6]

  • Quantification: A calibration curve is constructed using a reference standard of this compound with known concentrations. The linearity of the method for MDX has been established in the range of 0.5–24 μg/mL.[3]

UV-Vis Spectrophotometry for Total Xanthones

This method is suitable for determining the total xanthone content in a sample.[4]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Wavelengths for Validation: 243.4, 254, 316.4, and 320 nm.[4]

  • Sample Preparation: Extracts of the sample material are prepared in a suitable solvent.

  • Quantification: A calibration curve is prepared using a reference xanthone standard (e.g., α-mangostin) over a concentration range of 0.5 to 20 µg/ml. The absorbance of the sample extract is then measured, and the total xanthone content is calculated from the calibration curve.[4]

High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS)

For more selective and sensitive analysis, LC can be coupled with a mass spectrometer.

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a Time-of-Flight Mass Spectrometer (TOF-MS) with an Electrospray Ionization (ESI) interface.[5]

  • Chromatographic Conditions: Similar to the HPLC-PDA method described above.

  • Ionization Mode: Electrospray Ionization (ESI) is commonly used.

  • Data Analysis: The identity of the peaks is confirmed by their mass-to-charge ratio (m/z), and quantification is performed using the peak area.[5]

Visualizations

The following diagrams illustrate the experimental workflows.

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Plant Material Extraction Extraction with Acetone/Water (80:20) Sample->Extraction Filtration Filtration Extraction->Filtration Extract Final Extract Filtration->Extract Injection Inject into HPLC Extract->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for HPLC-based quantification of MDX.

cluster_sample_prep Sample Preparation cluster_uv_vis_analysis UV-Vis Spectrophotometry Sample Sample Containing Xanthones Dilution Dilution to appropriate concentration Sample->Dilution PreparedSample Prepared Sample Dilution->PreparedSample Measurement Measure Absorbance at specific wavelengths PreparedSample->Measurement Quantification Quantify using Calibration Curve Measurement->Quantification Result Total Xanthone Content Quantification->Result

Caption: Workflow for UV-Vis spectrophotometric analysis.

cluster_lc_separation LC Separation cluster_ms_detection MS Detection Sample Sample Extract Injection Injection into LC system Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis Mass Analysis (e.g., TOF) Ionization->MassAnalysis Detection Detection and Data Acquisition MassAnalysis->Detection

References

Safety Operating Guide

Personal protective equipment for handling 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1,7-Dihydroxy-2,3-methylenedioxyxanthone (CAS No. 183210-63-1). Adherence to these procedures is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a powder and, like many powdered chemical compounds, poses a risk of respiratory irritation if inhaled.[1][2] Direct contact with the skin and eyes may also cause irritation.[2][3] Therefore, a comprehensive PPE strategy is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Respiratory Protection N95 or higher-rated respiratorTo prevent inhalation of the powdered compound.[1]
Hand Protection Nitrile or other chemical-resistant glovesTo prevent direct skin contact.[1][3]
Eye and Face Protection Chemical safety goggles or a face shieldTo protect eyes from dust particles.[1][2]
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is critical to minimize exposure risk. The following workflow outlines the necessary steps for safe handling, from preparation to the completion of your work.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate a well-ventilated work area (e.g., fume hood). gather_ppe 2. Assemble all required PPE. don_ppe 3. Don lab coat, gloves, and safety goggles. weigh 4. Carefully weigh the compound, avoiding dust generation. don_ppe->weigh dissolve 5. If dissolving, add solvent slowly to the solid. weigh->dissolve decontaminate 6. Decontaminate work surfaces and equipment. dissolve->decontaminate doff_ppe 7. Doff PPE in the correct order. wash 8. Wash hands thoroughly.

Figure 1. Step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Engineering Controls : All work with this compound powder should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation risk.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Donning PPE : Before handling the compound, put on a lab coat, followed by chemical-resistant gloves and safety goggles. If there is a significant risk of dust generation, an N95 respirator is required.[1]

  • Weighing and Transfer : When weighing the powder, use a microbalance within the fume hood if possible. Handle the container carefully to avoid creating airborne dust. Use a spatula for transfers and avoid pouring the dry powder.

  • Dissolving : If preparing a solution, add the solvent to the solid to prevent the powder from becoming airborne.

  • Post-Handling Decontamination : After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate laboratory disinfectant.

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste contaminated with this compound must be treated as chemical waste.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal solid_waste 1. Collect solid waste (e.g., contaminated gloves, weigh boats) in a designated, labeled waste container. liquid_waste 2. Collect liquid waste in a separate, labeled, and sealed container. store 3. Store waste containers in a designated, well-ventilated, and secure area. liquid_waste->store dispose 4. Arrange for disposal by a licensed chemical waste contractor. store->dispose

Figure 2. Workflow for the proper disposal of waste contaminated with this compound.

Disposal Protocol:

  • Solid Waste : All solid materials that have come into contact with the compound, including gloves, weigh paper, and pipette tips, should be placed in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.

  • Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a labeled, sealed, and appropriate chemical waste container. Do not pour this waste down the drain.[2]

  • Container Disposal : Empty containers that held the stock compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Waste Pickup : All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Dihydroxy-2,3-methylenedioxyxanthone
Reactant of Route 2
1,7-Dihydroxy-2,3-methylenedioxyxanthone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.